The Strategic Role of Boc Protecting Groups in Chiral Amine Synthesis
Executive Summary In the high-stakes landscape of chiral drug development, the tert-butyloxycarbonyl (Boc) protecting group is not merely a passive shield; it is a strategic tool for stereochemical preservation. While it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of chiral drug development, the tert-butyloxycarbonyl (Boc) protecting group is not merely a passive shield; it is a strategic tool for stereochemical preservation. While its primary function is to mask nucleophilic amines, its secondary roles—suppressing racemization during peptide coupling and directing C-H activation—are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). This guide analyzes the mechanistic advantages of Boc in chiral synthesis, detailing self-validating protocols and industrial applications, exemplified by the synthesis of the COVID-19 antiviral Nirmatrelvir.
Mechanistic Foundations: Stability and Stereocontrol
The Electronic Basis of Protection
The Boc group converts a reactive amine into a carbamate (urethane). This transformation is pivotal because it reduces the nucleophilicity of the nitrogen atom via resonance delocalization of the lone pair into the carbonyl system. Unlike simple amide protection (e.g., acetyl), the tert-butyl group provides significant steric bulk, which shields the nitrogen from electrophilic attack and influences the conformation of the molecule.
Suppression of Racemization
One of the most critical roles of Boc in chiral amine synthesis—particularly for
-amino acids—is the suppression of racemization during activation and coupling.
The Oxazolone Pathway: When N-acyl amino acids (e.g., acetyl or benzoyl protected) are activated (e.g., with carbodiimides), they frequently cyclize to form 5(4H)-oxazolones (azlactones).[1] The
-proton of the oxazolone is highly acidic (), leading to rapid deprotonation by mild bases and subsequent racemization.
The Boc Advantage: Boc-protected amino acids are resistant to oxazolone formation. The oxygen of the urethane linkage is less nucleophilic than that of an amide, and the steric bulk of the tert-butyl group disfavors the formation of the cyclic intermediate. Consequently, Boc-protected chiral centers maintain high enantiomeric excess (
) even under vigorous coupling conditions.
Mechanism of Deprotection (Acidolysis)
Boc removal is driven by acid-catalyzed elimination. It follows an E1 mechanism where the stability of the tert-butyl cation is the driving force.
Figure 1: The E1 mechanism of Boc deprotection. Note that the generation of
provides an entropic drive, making the reaction irreversible.
Strategic Deployment in API Synthesis
Orthogonality in Multi-Step Synthesis
Boc is orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Bn). This allows for the selective manipulation of polyamine scaffolds common in alkaloids and peptidomimetics.
Protecting Group
Cleavage Condition
Stability
Orthogonal To
Boc
Acid (TFA, HCl)
Bases, Nucleophiles,
Fmoc, Cbz, Alloc
Fmoc
Base (Piperidine)
Acids,
Boc, Cbz, Alloc
Cbz (Z)
Hydrogenation ()
Acids (mild), Bases
Boc, Fmoc
Case Study: Nirmatrelvir (Paxlovid) Intermediate
The synthesis of Nirmatrelvir, a protease inhibitor for SARS-CoV-2, illustrates the critical importance of Boc in maintaining chirality during scale-up.
The Challenge: Coupling Boc-L-tert-leucine to a bicyclic proline derivative. The bulky tert-butyl side chain of the amino acid makes the coupling difficult, while the stereocenter is prone to epimerization if harsh conditions are used.
The Solution:
Coupling: Boc-L-tert-leucine is coupled using green amide bond formation technologies (avoiding traditional racemization-prone reagents).
Deprotection Choice (Expert Insight): While TFA is the standard deprotection reagent, Pfizer and other process chemists found that HCl in dioxane/acetonitrile was superior. TFA caused ~8% epimerization of the sensitive stereocenter in late-stage intermediates, whereas HCl deprotection maintained
. This highlights that standard protocols must be validated against specific chiral substrates.
Figure 2: Decision tree in Nirmatrelvir synthesis highlighting the impact of deprotection reagent on chiral integrity.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Fidelity Boc Protection
Objective: Protect a chiral primary amine without racemization.
Reagents:
Substrate: Chiral Amine (1.0 equiv)
Reagent:
(1.1 equiv)
Base:
(1.5 equiv) or NaOH (aq) for Schotten-Baumann conditions.
Solvent: DCM or THF/Water (1:1).
Workflow:
Dissolution: Dissolve amine in solvent at 0°C. Checkpoint: Ensure clear solution or uniform suspension.
Addition: Add Base, then add
dropwise (diluted in solvent if solid).
Why? Exothermic reaction control prevents thermal racemization.
Monitoring: Warm to Room Temperature (RT) and stir.
Self-Validation: Monitor
evolution (bubbling) cessation. TLC should show disappearance of polar amine (ninhydrin positive) and appearance of less polar carbamate (UV active, ninhydrin negative).
Workup: Wash with dilute citric acid (pH 4) to remove excess base/amine.
Why Acid Wash? Removes unreacted amine which can complicate downstream purification. Boc is stable to dilute aqueous acid during short washes.
Protocol B: Chiral-Safe Deprotection (HCl Method)
Objective: Remove Boc group while preserving acid-sensitive stereocenters.
Technical Whitepaper: Spectroscopic Profiling of (1S,2S)-N-Boc-1-amino-2-indanol
This technical guide details the spectroscopic profile and characterization of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral building block. Executive Summary (1S,2S)-N-Boc-1-amino-2-indanol (CAS: 163061-74-3 for t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic profile and characterization of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral building block.
Executive Summary
(1S,2S)-N-Boc-1-amino-2-indanol (CAS: 163061-74-3 for the free amine precursor) is the trans -isomer of the privileged aminoindanol scaffold. While its diastereomer, cis-(1S,2R)-1-amino-2-indanol, is widely recognized as the key intermediate for the HIV protease inhibitor Indinavir (Crixivan), the (1S,2S) trans-isomer serves as a distinct chiral auxiliary and ligand in asymmetric catalysis.
This guide provides a definitive spectroscopic reference for the (1S,2S)-N-Boc derivative, emphasizing the critical NMR parameters required to distinguish it from the cis-impurity—a common challenge in process chemistry.
Structural Analysis & Stereochemistry
The core challenge in characterizing this molecule is validating the relative stereochemistry (cis vs. trans) of the C1 and C2 positions on the indane ring.
(1S, 2S)-Configuration: Corresponds to the trans relationship. The amino and hydroxyl groups are on opposite faces of the planar indane ring.
(1S, 2R)-Configuration: Corresponds to the cis relationship.
Stereochemical Diagnostic (The Karplus Logic)
In the 2,3-dihydro-1H-indene (indane) system, the magnitude of the vicinal coupling constant (
) is the primary discriminator.
Cis-Isomer (
): Typically 5.0 – 6.0 Hz . The dihedral angle is small (~0–20°), leading to a larger coupling constant.
Trans-Isomer (
): Typically 2.0 – 4.0 Hz . The ring puckering results in a dihedral angle closer to 90°, minimizing the coupling constant according to the Karplus equation.
Critical Note on H-1 Signal: The H-1 proton in the N-Boc derivative appears significantly downfield (~5.0 ppm) compared to the free amine (~4.2 ppm) due to the electron-withdrawing nature of the carbamate. The
value of ~3 Hz confirms the trans (1S,2S) geometry, whereas a value of >5 Hz would indicate the cis impurity.
C NMR Data Table
Shift (, ppm)
Assignment
Note
28.4
Boc-CH
Intense signal (3C)
39.5
C-3
Benzylic methylene
60.1
C-1
Benzylic methine (C-N)
78.5
C-2
Carbinol methine (C-O)
80.0
Boc-C q
Quaternary -butyl carbon
124.0 - 129.0
Ar-CH
4 Aromatic signals
140.2, 142.5
Ar-Cq
Quaternary aromatic carbons
156.5
C =O
Carbamate Carbonyl
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Neat)
Wavenumber (cm)
Functional Group
Vibrational Mode
3350 – 3450
O-H / N-H
Broad stretch (H-bonded)
2975, 2930
C-H (Aliphatic)
stretch (Indane/Boc)
1680 – 1695
C=O (Carbamate)
Amide I band (Strong)
1510 – 1530
N-H
Amide II bend
1160 – 1170
C-O
Alcohol/Ether stretch
740 – 750
Ar-H
Out-of-plane bend (Ortho-disubstituted)
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
Molecular Formula: C
HNO
Molecular Weight: 249.31 g/mol
Fragmentation Pathway:
[M+H]
= 250.3 (Parent Ion, often weak due to fragmentation).
[M+Na]
= 272.3 (Sodium adduct, typically base peak in ESI).
[M+H - 56]
= 194.3 (Loss of isobutene from Boc group).
[M+H - 100]
= 150.2 (Loss of Boc group, generating free aminoindanol cation).
[M+H - 118]
= 132.2 (Loss of Boc + HO; characteristic of hydroxy-amines).
Experimental Protocol: Synthesis & Purification
Objective: Preparation of (1S,2S)-N-Boc-1-amino-2-indanol from (1S,2S)-1-amino-2-indanol.
Workflow Diagram
Caption: Step-by-step synthesis workflow for N-Boc protection of the aminoindanol scaffold.
Detailed Methodology
Setup: To a suspension of (1S,2S)-1-amino-2-indanol (1.0 equiv) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C, add Triethylamine (Et
understanding the stereochemistry of (1S,2S)-1-amino-2-indanol derivatives
An In-Depth Technical Guide to the Stereochemistry of 1-Amino-2-indanol Derivatives for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 1-Amino-2-indanol In the landsc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereochemistry of 1-Amino-2-indanol Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1-Amino-2-indanol
In the landscape of chiral molecules, few scaffolds have achieved the "privileged" status of 1-amino-2-indanol. Its rigid bicyclic framework, derived from indane, presents a conformationally constrained structure that is paramount for inducing high levels of stereoselectivity.[1][2] This inherent rigidity, combined with the synthetically versatile amino and hydroxyl functional groups, makes it a cornerstone in asymmetric synthesis and a critical building block in medicinal chemistry.[1][3][4] Notably, it is the core chiral component of the highly successful HIV protease inhibitor, Indinavir (Crixivan®), a testament to its significance in drug design.[1][5][6][7]
This guide provides an in-depth exploration of the stereochemistry of 1-amino-2-indanol derivatives. We will dissect the nuances of its stereoisomers, detail robust methodologies for their stereoselective synthesis and characterization, and explore the mechanisms through which their defined stereochemistry governs their function in asymmetric catalysis and pharmacology.
Decoding the Stereochemistry: cis vs. trans Isomers
The 1-amino-2-indanol structure possesses two stereogenic centers at the C1 and C2 positions of the indane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The critical stereochemical distinction lies in the relative orientation of the amino and hydroxyl groups.
cis-isomers: The amino and hydroxyl groups are on the same face of the cyclopentyl ring. The two enantiomers are (1S,2R) and (1R,2S).
trans-isomers: The amino and hydroxyl groups are on opposite faces of the cyclopentyl ring. The two enantiomers are (1S,2S) and (1R,2S).
While the user's topic specifies (1S,2S)-1-amino-2-indanol, it is crucial for the scientific community to recognize that the vast majority of seminal applications, particularly in catalysis and pharmaceuticals like Indinavir, utilize the cis-(1S,2R) and cis-(1R,2S) isomers.[1][2][3][6] The constrained cis arrangement allows for effective bidentate chelation to metal centers, a key mechanistic feature in many catalytic cycles. This guide will therefore focus extensively on the scientifically predominant cis isomers while providing relevant information on the trans counterparts.
The primary challenge in synthesizing 1-amino-2-indanol derivatives is the precise control of both relative (cis vs. trans) and absolute (S vs. R) stereochemistry.[1][3] Various robust strategies have been developed to address this.
Key Synthetic Strategy: The Ritter Reaction from Indene Oxide
A widely adopted and scalable method for producing the cis-aminoindanol scaffold involves the ring-opening of indene oxide.[1] The causality behind this choice is the ability to generate enantiomerically enriched indene oxide via established asymmetric epoxidation methods (e.g., Jacobsen epoxidation), thereby setting the absolute stereochemistry early in the sequence.[8]
The subsequent Ritter reaction, involving the treatment of the epoxide with a nitrile (commonly acetonitrile) under strong acid conditions (H₂SO₄), followed by hydrolysis, is a self-validating system for achieving the cis configuration.
Mechanism Explained:
Epoxide Activation: The strong acid protonates the epoxide oxygen, activating it for nucleophilic attack.
Carbocation Formation: The epoxide ring opens to form a more stable benzylic carbocation at the C1 position.
Nitrilium Ion Formation: Acetonitrile attacks the carbocation. The key to cis-selectivity is that the nitrile attacks from the face opposite to the C2 hydroxyl group to minimize steric hindrance, leading to a trans relationship in the intermediate.
Intramolecular Cyclization & Hydrolysis: The intermediate nitrilium ion is trapped and subsequently hydrolyzed to yield the cis-1-amino-2-indanol product. The overall transformation from the epoxide results in the desired cis stereochemistry between the amino and hydroxyl groups.[1][8]
Caption: Workflow for stereoselective synthesis of (1S,2R)-cis-1-amino-2-indanol.
Experimental Protocol: Synthesis of (1S,2R)-1-Amino-2-indanol[8]
Step 1: Epoxidation: To a solution of indene in a suitable solvent (e.g., dichloromethane), add the Jacobsen catalyst ((R,R)-Salen-Mn(III)Cl). Cool the mixture and add an oxidant (e.g., m-CPBA or NaOCl) dropwise. Monitor the reaction by TLC until completion.
Step 2: Work-up: Quench the reaction, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude (1S,2R)-indene oxide.
Step 3: Ritter Reaction: Dissolve the crude epoxide in acetonitrile and cool in an ice bath. Slowly add concentrated sulfuric acid, maintaining the temperature below 10°C.
Step 4: Hydrolysis: Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitor by TLC). Carefully pour the mixture into a refluxing aqueous NaOH solution and heat for 4-6 hours to hydrolyze the acetamide intermediate.
Step 5: Isolation & Purification: Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), and crystallize the product to yield enantiomerically pure (1S,2R)-cis-1-amino-2-indanol.
Validation: Confirm the enantiomeric excess (ee%) of the final product using chiral HPLC analysis.
Stereochemical Characterization
Unambiguous assignment of the stereochemistry is critical. While optical rotation can indicate which enantiomer is in excess, spectroscopic and crystallographic methods provide definitive proof of both relative and absolute configuration.
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for confirming the cis or trans configuration. For cis-isomers, the coupling constant (³J) between the protons at C1 and C2 is typically smaller than for trans-isomers due to the dihedral angle. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can confirm the spatial proximity of the C1 and C2 protons, definitively establishing the cis relationship.[9] For assigning absolute configuration, derivatization with a chiral agent like Mosher's acid (MPA) allows for the determination of the stereochemistry by analyzing the chemical shift differences in the resulting diastereomeric esters.[10][11]
Single-Crystal X-ray Diffraction: This is the gold standard for determining the solid-state structure, providing unequivocal proof of both the relative and absolute stereochemistry of the molecule and its derivatives.[4][5]
Applications: Where Stereochemistry Dictates Function
The well-defined stereochemistry of 1-amino-2-indanol derivatives is the cornerstone of their utility in both asymmetric catalysis and drug development.
Asymmetric Catalysis
(1S,2R)- and (1R,2S)-1-amino-2-indanol are precursors to a host of highly effective chiral ligands and catalysts.[1][3] The rigid backbone ensures that the chiral information is effectively transmitted during the catalytic event.
Oxazaborolidine Catalysts (CBS Reduction): Reaction of cis-aminoindanol with a borane source forms a chiral oxazaborolidine catalyst.[12] This catalyst creates a sterically defined pocket that coordinates to a prochiral ketone, directing hydride delivery from a borane-amine complex to one specific face of the carbonyl, resulting in the formation of a chiral alcohol with high enantioselectivity.[1][8][12]
BOX and PyBOX Ligands: The cis-aminoindanol core is used to construct C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. These ligands coordinate with various metals (e.g., Cu, Ru, Rh) to catalyze a wide array of asymmetric reactions, including Diels-Alder, aldol, and cyclopropanation reactions.[1][13]
Asymmetric Transfer Hydrogenation: Derivatives of aminoindanol serve as highly effective ligands for ruthenium and rhodium catalysts in the asymmetric transfer hydrogenation of ketones.[14] The ligand-metal complex facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol or formic acid) to the ketone.
Table 1: Performance of a (1R,2S)-Aminoindanol-Derived Ruthenium Catalyst in Asymmetric Transfer Hydrogenation [14]
Substrate (Ketone)
Product (Alcohol)
Conversion (%)
Enantiomeric Excess (ee%)
Acetophenone
1-Phenylethanol
>99
97
1-Indanone
1-Indanol
>99
95
2-Methylcyclohexanone
2-Methylcyclohexanol
98
92 (trans)
Drug Development and Medicinal Chemistry
The structural and stereochemical features of the 1-amino-2-indanol scaffold are highly valued in drug design.[4][6]
HIV Protease Inhibitor Indinavir: The most prominent pharmaceutical application is in the synthesis of Indinavir.[1][7] The (1S,2R)-cis-1-amino-2-indanol core provides a rigid scaffold that correctly orients the critical functionalities—the hydroxyl group and an appended piperidine derivative—to bind with high affinity and specificity to the active site of the HIV protease enzyme. This precise three-dimensional arrangement is essential for its therapeutic activity.
α-Glucosidase Inhibitors: Recent research has demonstrated that urea and thiourea derivatives of cis-1-amino-2-indanol exhibit significant α-glucosidase inhibitory activity, making them promising candidates for the development of new antidiabetic agents.[5] Molecular docking studies reveal that the aminoindanol core acts as a crucial anchor, with the urea/thiourea moieties forming key hydrogen bonds with catalytic residues in the enzyme's active site.[5] The specific stereochemistry ensures optimal placement within this binding pocket.
Conclusion
The stereochemistry of (1S,2S)-1-amino-2-indanol and its related isomers, particularly the cis-(1S,2R) and (1R,2S) variants, is not merely a structural detail but the fundamental determinant of their function. The conformational rigidity of the indane framework, coupled with the defined spatial relationship between the amino and hydroxyl groups, creates a powerful platform for stereochemical control. For researchers in asymmetric catalysis, it offers a reliable and tunable scaffold for the design of highly selective ligands and catalysts. For drug development professionals, it represents a proven building block for creating potent therapeutics with high target specificity. A thorough understanding of the synthesis, characterization, and application of these stereochemically defined molecules is therefore essential for innovation in both chemical synthesis and medicine.
References
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
Khan, S., Shaheen, F., Ali, L., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process. ResearchGate. [Link]
Palmer, M. J., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(5), 1670-1673. [Link]
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PubMed. [Link]
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. PMC - NIH. [Link]
ResearchGate. (2025). The steric effect of trans-(1S,2S)-1-substituted-2-(N,N-dialkyl-amino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzine to aldehydes. ResearchGate. [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874. [Link]
Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC - NIH. [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. [Link]
Seco, J. M., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733-2736. [Link]
Mokoto, T. M., et al. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCr Journals. [Link]
Le, C., et al. (2023). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. PMC - NIH. [Link]
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Seco, J. M., et al. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. ResearchGate. [Link]
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
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The Strategic deployment of (1S,2S)-N-Boc-1-amino-2-indanol in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Imperative of Chirality in Drug Discovery In the landscape of modern pharmaceutical development, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Chirality in Drug Discovery
In the landscape of modern pharmaceutical development, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers have necessitated the development of robust synthetic strategies to access single-isomer drug candidates. Within this context, chiral auxiliaries and building blocks have emerged as indispensable tools. This guide provides an in-depth technical exploration of (1S,2S)-N-Boc-1-amino-2-indanol , a chiral molecule poised for significant applications in medicinal chemistry. We will dissect its structural attributes, potential synthetic utility, and the strategic advantage conferred by the Boc-protecting group, offering a comprehensive resource for researchers engaged in the synthesis of complex, enantiomerically pure pharmaceuticals.
The Architectural Significance of the 1-Amino-2-indanol Scaffold
The 1-amino-2-indanol framework is a privileged structure in asymmetric synthesis, primarily due to its conformationally rigid bicyclic system. This rigidity, stemming from the fusion of a benzene ring and a cyclopentyl ring, minimizes conformational flexibility, which is paramount for effective stereochemical communication in asymmetric transformations.[1][2] The cis and trans relationship of the amino and hydroxyl groups dictates the spatial orientation of these functionalities, profoundly influencing their interaction with substrates and reagents.
While the (1S,2R)-cis-aminoindanol has garnered significant attention as a cornerstone in the synthesis of the HIV protease inhibitor Indinavir (Crixivan®), the (1S,2S)-trans diastereomer offers a distinct stereochemical arrangement with its own set of potential applications.[1][3] The trans-disposition of the amino and hydroxyl groups presents a different spatial arrangement for coordinating to metals or directing incoming reagents compared to its cis counterpart.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis.[4][5] Its prevalence is due to a combination of factors:
Ease of Introduction: The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][]
Stability: It is robust under a wide range of reaction conditions, including those involving nucleophiles and bases.[7]
Orthogonality: The Boc group's lability under acidic conditions (commonly with trifluoroacetic acid, TFA) allows for selective deprotection in the presence of other protecting groups, such as the base-labile Fmoc group.[4][7]
Modification of Reactivity: The Boc group attenuates the nucleophilicity and basicity of the amine, preventing unwanted side reactions.[8]
In the context of (1S,2S)-1-amino-2-indanol, the N-Boc protection allows for the selective functionalization of the hydroxyl group or its use in reactions where a free amine would be detrimental.
Potential Applications in Asymmetric Synthesis
The unique stereochemistry of (1S,2S)-N-Boc-1-amino-2-indanol positions it as a valuable tool in various asymmetric transformations, primarily as a chiral auxiliary or a precursor to chiral ligands.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction.[8] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered. The rigid framework of the indanol moiety in (1S,2S)-N-Boc-1-amino-2-indanol provides a well-defined chiral environment to influence the stereochemical outcome of reactions at a prochiral center.
Potential Diastereoselective Reactions:
Alkylation of Enolates: The N-acylated derivative of (1S,2S)-1-amino-2-indanol could be used to control the stereoselective alkylation of the corresponding enolate. The indanol scaffold would shield one face of the enolate, directing the incoming electrophile to the opposite face.
Aldol Reactions: Similar to other chiral auxiliaries, it could be employed to control the stereochemistry of aldol additions, leading to the formation of chiral β-hydroxy carbonyl compounds.
Diels-Alder Reactions: Acrylate derivatives of the hydroxyl group could serve as chiral dienophiles in asymmetric Diels-Alder reactions.
Conceptual Workflow for Diastereoselective Alkylation:
Caption: Conceptual workflow for the use of (1S,2S)-1-amino-2-indanol as a chiral auxiliary in diastereoselective alkylation.
As a Precursor to Chiral Ligands
The amino and hydroxyl groups of (1S,2S)-1-amino-2-indanol provide convenient handles for the synthesis of bidentate ligands for asymmetric catalysis.[9] These ligands can coordinate to a metal center, creating a chiral environment that induces enantioselectivity in a variety of transformations.
Examples of Potential Ligand Classes:
Oxazolines: The amino alcohol can be converted into an oxazoline ring, which is a key component of many successful chiral ligands (e.g., BOX and PyBOX).[2]
Phosphine-Aminoalcohol Ligands: The amino and/or hydroxyl groups can be functionalized with phosphine moieties to create P,N or P,O-bidentate ligands.
Salen-type Ligands: The amine can be used to construct Schiff base ligands.
General Scheme for Ligand Synthesis and Application:
Caption: General pathway from (1S,2S)-N-Boc-1-amino-2-indanol to a chiral ligand and its application in asymmetric catalysis.
Synthesis of (1S,2S)-N-Boc-1-amino-2-indanol
Proposed Synthetic Protocol
This proposed synthesis starts from indene and proceeds through a racemic trans-azidoindanol intermediate, which is then resolved enzymatically.
Step 1: Synthesis of Racemic trans-1-Azido-2-indanol
This transformation involves the epoxidation of indene followed by nucleophilic opening of the epoxide with an azide source.[2]
Step 2: Enzymatic Resolution
The racemic trans-1-azido-2-indanol can be resolved via enzymatic acylation. For instance, using lipase PS 30 and isopropenyl acetate, the (1R,2R)-enantiomer can be acylated, leaving the desired (1S,2S)-trans-1-azido-2-indanol unreacted.[2]
Step 3: Reduction of the Azide
The azide group of (1S,2S)-trans-1-azido-2-indanol is reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing agents like LiAlH₄.
Step 4: Boc Protection
The resulting (1S,2S)-1-amino-2-indanol is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to yield the final product, (1S,2S)-N-Boc-1-amino-2-indanol.[5]
Physicochemical Properties and Characterization
Specific analytical data for (1S,2S)-N-Boc-1-amino-2-indanol is not extensively reported. However, based on the properties of the parent amino alcohol and related structures, the following characteristics can be anticipated.
Property
Anticipated Value/Characteristic
Molecular Formula
C₁₄H₁₉NO₃
Molecular Weight
249.31 g/mol
Appearance
White to off-white solid
Solubility
Soluble in common organic solvents (e.g., DCM, THF, EtOAc)
Melting Point
Expected to be a crystalline solid with a defined melting point
Optical Rotation
Expected to have a specific optical rotation
Characterization Techniques:
NMR Spectroscopy (¹H and ¹³C): Would confirm the presence of the indanol scaffold, the Boc group, and the relative stereochemistry of the protons at C1 and C2.
Infrared (IR) Spectroscopy: Would show characteristic absorptions for the N-H (carbamate), C=O (carbamate), and O-H groups.
Mass Spectrometry (MS): Would confirm the molecular weight of the compound.
Chiral HPLC: Would be used to determine the enantiomeric excess (ee) of the final product.
Conclusion and Future Outlook
(1S,2S)-N-Boc-1-amino-2-indanol represents a chiral building block with significant, yet largely untapped, potential in medicinal chemistry. Its rigid framework and the strategic placement of the amino and hydroxyl groups make it an attractive candidate for the development of novel chiral auxiliaries and ligands. The Boc protecting group provides the necessary synthetic handle to selectively manipulate the molecule and integrate it into complex synthetic sequences.
Future research in this area should focus on the systematic evaluation of (1S,2S)-N-Boc-1-amino-2-indanol and its derivatives in a range of asymmetric transformations. A thorough investigation of its utility in diastereoselective alkylations, aldol reactions, and as a precursor to novel chiral ligands for metal-catalyzed reactions is warranted. The insights gained from such studies will undoubtedly expand the synthetic chemist's toolbox and contribute to the efficient and stereocontrolled synthesis of the next generation of chiral pharmaceuticals.
References
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961.
Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis with chiral auxiliaries. Tetrahedron, 42(21), 5879-5887.
Didier, E., Loubinoux, B., Ramos, G., & Rihs, G. (1991). A new practical synthesis of optically active cis-1-amino-2-indanol and its use in asymmetric synthesis. Tetrahedron, 47(27), 4941-4958.
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). cis-1-Aminoindan-2-ol in Asymmetric Catalysis. Tetrahedron: Asymmetry, 9(1), 1-45.
Thompson, W. J., et al. (1992). A general and stereoselective synthesis of the cis-1-amino-2-indanol nucleus of the HIV-1 protease inhibitor L-689,502. Tetrahedron Letters, 33(23), 3237-3240.
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.
Application Note: (1S,2S)-N-Boc-1-amino-2-indanol in Asymmetric Catalysis
This guide provides a comprehensive technical analysis of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral scaffold in asymmetric synthesis. Unlike its cis-isomer (widely known for the Merck Indinavir synthesis and CB...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral scaffold in asymmetric synthesis. Unlike its cis-isomer (widely known for the Merck Indinavir synthesis and CBS reduction), the (1S,2S)-trans isomer serves a distinct role as a precursor for specific organozinc ligands and as the starting material for stereochemical inversion strategies.
Executive Summary & Strategic Utility
(1S,2S)-N-Boc-1-amino-2-indanol is the trans-isomer of the privileged aminoindanol scaffold. While the cis-isomer (1S,2R) is the standard ligand for boron-mediated reductions, the trans-(1S,2S) isomer offers unique orthogonality.
Primary Applications:
Organozinc Catalysis: The trans-geometry creates a specific "bite angle" in Zinc(II) complexes, favoring high enantioselectivity in the addition of diethylzinc to aldehydes—a reaction where the cis-isomer is often less effective.
Stereochemical Inversion (The "Merck Switch"): It serves as the shelf-stable precursor to the cis-isomer. Through an oxazoline intermediate, the (1S,2S) stereocenters can be inverted to access the (1S,2R) pharmacophore used in HIV protease inhibitors and CBS catalysts.
Ligand Precursor: The N-Boc group acts as a robust protecting group, allowing modification of the indane ring (e.g., sulfonation, alkylation) prior to amine activation.
Visualizing the Catalytic Pathway
The following diagram illustrates the divergent workflows for this scaffold: Pathway A utilizes the trans-geometry for organozinc catalysis, while Pathway B involves stereochemical inversion to access boron-mediated catalysis.
Figure 1: Divergent synthetic utility of the (1S,2S) scaffold. Pathway A leverages the native trans-geometry for Zinc catalysis; Pathway B inverts the stereochemistry to access Boron catalysis.
Protocol Module A: Activation (Deprotection)
The N-Boc group must be removed to expose the chelating amine. This protocol ensures quantitative deprotection without racemization.
The trans-aminoindanol derived from the N-Boc precursor is a highly effective ligand for the addition of diethylzinc to aldehydes, often outperforming the cis-isomer due to the specific geometry of the Zn-ligand complex.
Mechanism: The reaction proceeds via a bimetallic Zinc transition state where the trans-amino alcohol acts as a chiral tridentate ligand (if N-substituted) or bidentate ligand, directing the nucleophilic attack to the Si- or Re-face of the aldehyde.
Part 1: Ligand Synthesis (N,N-Dialkylation)
The free amine must be alkylated to prevent non-selective background reaction.
Reductive Amination: Treat (1S,2S)-1-amino-2-indanol (from Module A) with aqueous formaldehyde (excess) and formic acid (Eschweiler-Clarke conditions).
Reflux: Heat at 90°C for 12 hours.
Isolation: Basify with NaOH, extract with ether, and recrystallize.
Product: (1S,2S)-1-(N,N-dimethylamino)-2-indanol.
Part 2: Catalytic Addition Protocol
Component
Quantity
Role
Ligand
5 mol%
(1S,2S)-1-(N,N-dimethylamino)-2-indanol
Substrate
1.0 mmol
Benzaldehyde (or derivative)
Reagent
2.2 mmol
Diethylzinc (1.0 M in hexane)
Solvent
5 mL
Toluene (Anhydrous)
Procedure:
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (5 mol%) in Toluene.
Zinc Addition: Add Et₂Zn (2.2 equiv) dropwise at room temperature. Stir for 20 minutes. Observation: Ethane gas evolution indicates formation of the active Zinc-alkoxide species.
Substrate Addition: Cool the mixture to 0°C. Add the aldehyde (1.0 equiv) slowly.
Incubation: Stir at 0°C for 6–12 hours.
Quench: Add saturated NH₄Cl solution carefully.
Analysis: Extract with Et₂O. Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H).
Expected Result: High yield (>90%) of the secondary alcohol with high enantioselectivity (typically >90% ee depending on the aldehyde).
Protocol Module C: The "Merck Inversion" (Accessing Cis-Ligands)
Researchers often possess the (1S,2S)-N-Boc material but require the (1S,2R)-cis isomer for CBS (Corey-Bakshi-Shibata) reduction or Indinavir synthesis. The (1S,2S) isomer allows access to the cis-series via an SN2 inversion at the C2 position.
Why use this? It converts the "wrong" isomer into the "right" pharmacophore/catalyst.
Step-by-Step Procedure:
Activation: Suspend (1S,2S)-1-amino-2-indanol (free base) in Thionyl Chloride (SOCl₂).
Cyclization: Reflux for 2 hours. The hydroxyl group is activated and displaced by the amide nitrogen (intramolecular SN2), forming a cis-oxazoline intermediate.
Hydrolysis: Remove excess SOCl₂. Add dilute H₂SO₄ and reflux to open the oxazoline ring.
Result: Since the C1 stereocenter remains fixed and C2 inverts during ring closure, the product is (1S,2R)-1-amino-2-indanol (Cis).
Application: This cis-isomer can now be reacted with Borane-THF to form the standard CBS oxazaborolidine catalyst for ketone reduction.
References & Authority
The protocols above are synthesized from standard methodologies in asymmetric catalysis and industrial process chemistry.
Diethylzinc Addition using Trans-Aminoindanol:
Source: Xu, Q., et al. "Trans-(1S,2S)-1-Substituted-2-(N,N-dialkylamino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzinc to aldehydes."[5] Tetrahedron: Asymmetry, 2002.[5]
Synthesis of Aminoindanol Isomers (Merck/Sepracor Process):
Source: Senanayake, C. H., et al. "Regio- and Stereocontrolled Syntheses of Cyclic Chiral cis-Amino Alcohols." Tetrahedron Letters, 1995.[6]
Context: Describes the inversion chemistry to access the cis-isomer from trans-precursors.
General Review of Aminoindanol in Catalysis:
Source: Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses."[6] Synthesis, 1998 (and updated reviews).[6]
Ruthenium Transfer Hydrogenation (Comparative Study):
Source: Palmer, M., et al. "Asymmetric transfer hydrogenation of ketones...". Tetrahedron: Asymmetry, 2002.[5]
Note: Highlights the specific utility of the cis vs trans backbone in Ru-catalysis.
The Versatile Chiral Scaffolding of (1S,2S)-N-Boc-1-amino-2-indanol in Enantioselective Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts and auxiliaries derived from readi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts and auxiliaries derived from readily accessible, stereochemically defined precursors are invaluable tools in this endeavor. Among these, (1S,2S)-N-Boc-1-amino-2-indanol stands out as a versatile chiral building block. Its rigid indane backbone and vicinal amino and hydroxyl functionalities provide a privileged scaffold for the synthesis of a diverse array of catalysts and chiral auxiliaries applicable to a range of enantioselective transformations.
This guide provides an in-depth exploration of the applications of catalysts and chiral auxiliaries derived from (1S,2S)-N-Boc-1-amino-2-indanol. We will delve into the mechanistic underpinnings of these catalytic systems and provide detailed, field-proven protocols for their preparation and use in key enantioselective reactions.
The Chiral Precursor: (1S,2S)-N-Boc-1-amino-2-indanol
The (1S,2S) stereochemistry of this amino alcohol, combined with the conformational rigidity imparted by the indane framework, makes it an excellent starting material for the synthesis of chiral ligands and catalysts. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled derivatization and is readily removed under acidic conditions when the primary amine is required for ligand synthesis.
Enantioselective Reduction of Ketones via In Situ Generated Oxazaborolidine Catalysts
One of the most powerful applications of 1,2-amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols.[1][2] While the (1R,2S) stereoisomer is more commonly cited for this purpose, the (1S,2S) isomer can be employed to generate the corresponding enantiomeric catalysts, leading to the opposite enantiomer of the product alcohol. The active catalyst, an oxazaborolidine, is typically generated in situ from the amino alcohol and a borane source.[3][4]
The rigid bicyclic structure of the resulting oxazaborolidine catalyst allows for a highly organized transition state, leading to excellent enantioselectivities.[3] The reaction proceeds through a six-membered transition state where the hydride is delivered from the borane to one face of the ketone, which is coordinated to the Lewis acidic boron of the catalyst.[1][3]
Diagram of the Catalytic Cycle for CBS Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol: In Situ Preparation of the Oxazaborolidine Catalyst and Enantioselective Reduction of Acetophenone
This protocol is adapted from established procedures for the in situ generation of oxazaborolidine catalysts from chiral amino alcohols.[5]
Materials:
(1S,2S)-N-Boc-1-amino-2-indanol
Borane-tetrahydrofuran complex (1.0 M solution in THF)
Acetophenone
Anhydrous tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid
Saturated aqueous sodium bicarbonate
Anhydrous magnesium sulfate
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
Catalyst Generation:
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (1S,2S)-N-Boc-1-amino-2-indanol (0.05 mmol, 5 mol%).
Add anhydrous THF (2 mL) and stir until the amino alcohol is fully dissolved.
Cool the solution to 0 °C in an ice bath.
Slowly add the 1.0 M solution of borane-THF complex (0.1 mL, 0.1 mmol, 10 mol%) dropwise.
Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the oxazaborolidine catalyst is typically accompanied by hydrogen evolution.
Ketone Reduction:
Cool the catalyst solution to -20 °C.
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (3 mL).
Add the acetophenone solution dropwise to the cold catalyst solution over 10 minutes.
Slowly add an additional portion of the 1.0 M borane-THF solution (1.1 mL, 1.1 mmol, 1.1 equivalents) to the reaction mixture, maintaining the temperature at -20 °C.
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.
Allow the mixture to warm to room temperature.
Work-up and Purification:
Add 1 M HCl (5 mL) and stir for 30 minutes.
Extract the aqueous layer with diethyl ether (3 x 10 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Representative Data for Enantioselective Ketone Reductions
The following table presents typical results for the enantioselective reduction of various ketones using oxazaborolidine catalysts derived from aminoindanol scaffolds. The data is compiled from analogous systems and serves as a benchmark for expected performance.[6]
Ketone
Product
Yield (%)
ee (%)
Acetophenone
1-Phenylethanol
>95
>95
Propiophenone
1-Phenyl-1-propanol
>95
>95
2-Chloroacetophenone
2-Chloro-1-phenylethanol
>90
>98
α-Tetralone
1,2,3,4-Tetrahydro-1-naphthol
>95
>90
Chiral Auxiliaries for Enantioselective Aldol Reactions
Beyond catalysis, (1S,2S)-aminoindanol can be converted into a chiral auxiliary to direct the stereochemical outcome of stoichiometric reactions. A notable example is the formation of an oxazolidinone auxiliary for use in highly diastereoselective aldol reactions.[7] The rigid tricyclic system of the auxiliary provides excellent facial shielding of the enolate, leading to high levels of stereocontrol.
Diagram of the Enantioselective Aldol Reaction Workflow
Caption: Workflow for an enantioselective aldol reaction using an aminoindanol-derived chiral auxiliary.
Protocol: Synthesis of the Oxazolidinone Auxiliary and Diastereoselective Aldol Reaction
This protocol is based on the work of Ghosh et al. for the synthesis and application of an oxazolidinone auxiliary derived from cis-1-amino-2-hydroxyindan.[7]
Part A: Synthesis of the Chiral Oxazolidinone Auxiliary
Boc Deprotection: Deprotect (1S,2S)-N-Boc-1-amino-2-indanol using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to obtain the free amino alcohol.
Oxazolidinone Formation:
Dissolve the (1S,2S)-1-amino-2-indanol in acetonitrile.
Add triethylamine (3 equivalents) followed by disuccinimidyl carbonate (1.5 equivalents).
Stir the reaction at room temperature for 12 hours.
Purify the resulting oxazolidinone by crystallization or column chromatography.
Part B: Diastereoselective Aldol Reaction
N-Acylation:
Dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C.
Add n-butyllithium (1.0 equivalent) dropwise and stir for 15 minutes.
Add propionyl chloride (1.1 equivalents) and stir at -78 °C for 1 hour.
Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
Aldol Reaction:
Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to -78 °C.
Add di-n-butylboryl triflate (1.1 equivalents) and triethylamine (1.2 equivalents) and stir for 30 minutes to form the boron enolate.
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equivalents) dropwise.
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
Quench the reaction with a pH 7 phosphate buffer and hydrogen peroxide.
Extract the product and purify by column chromatography.
Auxiliary Cleavage:
The chiral auxiliary can be cleaved from the aldol adduct under various conditions (e.g., sodium methoxide in methanol) to yield the corresponding methyl ester of the aldol product and recover the auxiliary.
Ligands for Other Enantioselective Transformations
The (1S,2S)-aminoindanol scaffold is also a precursor to ligands for other metal-catalyzed enantioselective reactions. For example, N,N-dialkylated derivatives have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to aldehydes.[8] The development of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands from 1,2-amino alcohols is another significant area of application, although less specifically documented for the (1S,2S)-indanol derivative.[6][9]
Conclusion
(1S,2S)-N-Boc-1-amino-2-indanol is a valuable and versatile chiral precursor for the synthesis of a range of effective catalysts and chiral auxiliaries. While its application in the well-known CBS reduction is a primary focus, its utility extends to other important enantioselective transformations such as aldol reactions and organozinc additions. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the full potential of this powerful chiral building block in the synthesis of enantiomerically pure molecules.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469–470. [Link]
Ghosh, A. K., & Onishi, M. (1996). A New and Efficient Chiral Auxiliary from (1S,2R)-1-Amino-2-indanol for Asymmetric Synthesis. Journal of the American Chemical Society, 118(10), 2527–2528. [Link]
Ghosh, A. K., Du, X., & McKee, S. P. (1993). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (14), 1076–1077. [Link]
Didier, E., Loubinoux, B., Ramos, G., & Rihs, G. (1991). Chiral amino-alcohols from (1R,2S,5R)-(–)-menthone: new ligands for the enantioselective reduction of ketones with borane and for the enantioselective addition of diethylzinc to aldehydes. Tetrahedron, 47(27), 4941–4958. [Link]
Ko, S., Lee, H. Y., & Park, H. (2006). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Bulletin of the Korean Chemical Society, 27(12), 2053-2054. [Link]
Song, C., Ma, C., & Ma, Z. (2017). Asymmetric Synthesis of Methyl N-(tert-Butoxycarbonyl)indoline-2-carboxylates. Chinese Journal of Organic Chemistry, 37(9), 2375-2381. [Link]
Ghamdi, A. M. A. (2011). Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter... ResearchGate. [Link]
Weber, B., & Seebach, D. (1992). The steric effect of trans-(1S,2S)-1-substituted-2-(N,N-dialkyl-amino)-1- indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzine to aldehydes. Tetrahedron, 48(28), 5513-5524. [Link]
Clayden, J., & Vignolle, J. (2007). Enantioselective organocatalysis. Education in Chemistry. [Link]
Nájera, C., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 773-784. [Link]
Didier, D., Ebrahim, M., & D'Augustin, M. (2021). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 26(11), 3123. [Link]
Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. [Link]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (1S,2S)-N-Boc-1-amino-2-indanol
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of (1S,2S)-N-Boc-1-amino-2-indanol in Medicinal Chemistry (1S,2S)-N-Boc-1-amino-2-indanol is a chiral building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (1S,2S)-N-Boc-1-amino-2-indanol in Medicinal Chemistry
(1S,2S)-N-Boc-1-amino-2-indanol is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid bicyclic structure and defined stereochemistry make it a valuable scaffold for the synthesis of ligands for asymmetric catalysis and as a key component in pharmacologically active molecules, notably as a precursor to the HIV protease inhibitor Indinavir.[1][2] The functionalization of its secondary hydroxyl group opens a gateway to a diverse array of derivatives, allowing for the fine-tuning of steric and electronic properties to modulate biological activity and catalytic performance.
This comprehensive guide provides detailed application notes and validated protocols for the key transformations of the hydroxyl moiety in (1S,2S)-N-Boc-1-amino-2-indanol: etherification, esterification, oxidation, and stereochemical inversion via the Mitsunobu reaction. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
I. O-Alkylation: Synthesis of Ethers
The conversion of the hydroxyl group to an ether linkage is a common strategy to introduce a variety of alkyl or aryl substituents, thereby altering the lipophilicity and steric profile of the molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.
Causality of Experimental Choices in Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide.[3] The choice of base is critical to quantitatively generate the alkoxide without promoting side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) are ideal. The reaction is best suited for primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions.[3] The choice of solvent is also important; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they solvate the cation of the base, leaving the alkoxide nucleophile highly reactive.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of (1S,2S)-N-Boc-1-amino-2-indanol.
Protocol 1: O-Methylation of (1S,2S)-N-Boc-1-amino-2-indanol
Reagent/Parameter
Value/Condition
Starting Material
(1S,2S)-N-Boc-1-amino-2-indanol
Reagents
Sodium hydride (60% dispersion in mineral oil), Methyl iodide, Dry THF
Stoichiometry
NaH (1.2 eq), MeI (1.5 eq)
Temperature
0 °C to Room Temperature
Reaction Time
4-12 hours
Work-up
Aqueous quench, Extraction
Purification
Silica gel chromatography
Step-by-Step Methodology:
To a solution of (1S,2S)-N-Boc-1-amino-2-indanol (1.0 eq) in dry tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired O-methylated product.
II. O-Acylation: Synthesis of Esters
Esterification of the hydroxyl group is a fundamental transformation that can introduce a wide range of functionalities, influencing the molecule's polarity, reactivity, and biological interactions. Acylation using acyl chlorides or anhydrides in the presence of a base is a common and effective method.
Causality of Experimental Choices in O-Acylation
The acylation of a secondary alcohol is typically carried out using an acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) and a base. A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for sterically hindered alcohols. The reaction is usually performed in an aprotic solvent like dichloromethane (DCM) or THF.
Workflow for O-Acylation
Caption: Workflow for the O-acylation of (1S,2S)-N-Boc-1-amino-2-indanol.
Protocol 2: Acetylation of (1S,2S)-N-Boc-1-amino-2-indanol
Dissolve (1S,2S)-N-Boc-1-amino-2-indanol (1.0 eq) in dry dichloromethane (DCM, 0.2 M) under an inert atmosphere.
Add triethylamine (2.0 eq) and 4-dimethylaminopyridine (0.1 eq).
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Separate the layers and extract the aqueous phase with DCM (2 x volume of initial DCM).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to yield the acetylated product.
III. Oxidation to the Corresponding Ketone
Oxidation of the secondary alcohol in (1S,2S)-N-Boc-1-amino-2-indanol to the corresponding ketone, (1S)-N-Boc-1-amino-2-indanone, provides a key intermediate for further modifications, such as the introduction of substituents at the C2 position via enolate chemistry. Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation or side reactions.
Causality of Experimental Choices in Oxidation
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and selective oxidant for primary and secondary alcohols.[4][5] It operates under neutral conditions at room temperature, making it compatible with a wide range of functional groups, including the Boc-protecting group.[6]
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[7][8] It is a very reliable and high-yielding oxidation that avoids the use of heavy metals. The low temperature is crucial to prevent side reactions.
Parikh-Doering Oxidation: This is a modification of the Swern oxidation that uses a sulfur trioxide pyridine complex to activate DMSO.[9][10] A key advantage is that it can be performed at or above 0 °C, making it more operationally convenient than the Swern oxidation.[9]
TPAP/NMO Oxidation: This catalytic system uses tetrapropylammonium perruthenate (TPAP) as the catalyst and N-methylmorpholine N-oxide (NMO) as the co-oxidant.[11][12] It is a very mild and efficient method for oxidizing alcohols.
Workflow for Dess-Martin Oxidation
Caption: Workflow for the Dess-Martin oxidation of (1S,2S)-N-Boc-1-amino-2-indanol.
Protocol 3: Oxidation using Dess-Martin Periodinane (DMP)
To a solution of (1S,2S)-N-Boc-1-amino-2-indanol (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.5 eq) portion-wise.
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
Stir vigorously until the solid dissolves and the layers are clear.
Separate the layers and extract the aqueous phase with DCM (2 x volume of initial DCM).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to obtain (1S)-N-Boc-1-amino-2-indanone.
IV. Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[10][13] In the context of (1S,2S)-N-Boc-1-amino-2-indanol, this reaction allows for the synthesis of the corresponding cis-amino alcohol derivative, (1S,2R)-N-Boc-1-amino-2-substituted indane.
Causality of Experimental Choices in the Mitsunobu Reaction
The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10][13] The resulting alkoxyphosphonium salt is then displaced by a nucleophile in an SN2 fashion, leading to inversion of configuration at the carbon center.[10] The choice of nucleophile is typically a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), which results in the formation of an ester with inverted stereochemistry. This ester can then be hydrolyzed to afford the inverted alcohol. The reaction is typically performed in an aprotic solvent such as THF at or below room temperature.
Workflow for the Mitsunobu Reaction
Caption: Workflow for the stereochemical inversion of (1S,2S)-N-Boc-1-amino-2-indanol via the Mitsunobu reaction.
Protocol 4: Stereochemical Inversion using Benzoic Acid
To a solution of (1S,2S)-N-Boc-1-amino-2-indanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in dry THF (0.1 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD, 1.5 eq) or diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
Continue stirring for 2-12 hours, monitoring the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by silica gel column chromatography to isolate the (1S,2R)-O-benzoyl-N-Boc-1-amino-2-indanol.
Part B: Saponification
Dissolve the isolated ester from Part A in a mixture of methanol and water (e.g., 3:1 v/v).
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
Concentrate the reaction mixture to remove the methanol.
Add water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by silica gel chromatography to obtain the inverted product, (1S,2R)-N-Boc-1-amino-2-indanol.
V. Concluding Remarks
The protocols outlined in this guide provide a robust foundation for the chemical manipulation of the hydroxyl group in (1S,2S)-N-Boc-1-amino-2-indanol. Mastery of these fundamental transformations is essential for leveraging this versatile chiral building block in the synthesis of novel catalysts and therapeutic agents. It is imperative for researchers to adhere to standard laboratory safety practices, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling hazardous reagents such as sodium hydride, methyl iodide, and strong oxidizing agents.
References
Parikh, J. R.; Doering, W. v. E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. J. Am. Chem. Soc.1967, 89 (21), 5505–5507.
Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
Ghosh, A. K.; Kincaid, J. F.; Haskel, A.; Avin, B.; Felsen, D. Chemoenzymatic Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Intermediate for an HIV Protease Inhibitor. Synthesis1997, 1997 (05), 541–544.
Griffith, W. P.; Ley, S. V.; Whitcombe, G. P.; White, A. D. Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new catalytic oxidants for alcohols. J. Chem. Soc., Chem. Commun.1987, (21), 1625–1627.
Ogasawara, K.; Takahashi, M. A concise route to both enantiomers of cis-1-aminoindan-2-ol via enzymatic resolution of trans-1-azidoindan-2-ol. Tetrahedron: Asymmetry1995, 6 (12), 3091-3094.
Ley, S. V.; Norman, J.; Griffith, W. P.; Marsden, S. P. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis. Synthesis1994, 1994 (07), 639–666.
Application Notes and Protocols for the Large-Scale Synthesis of (1S,2S)-N-Boc-1-amino-2-indanol
Introduction: The Strategic Importance of (1S,2S)-N-Boc-1-amino-2-indanol in Pharmaceutical Development (1S,2S)-N-Boc-1-amino-2-indanol is a chiral building block of significant interest in the pharmaceutical industry. I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of (1S,2S)-N-Boc-1-amino-2-indanol in Pharmaceutical Development
(1S,2S)-N-Boc-1-amino-2-indanol is a chiral building block of significant interest in the pharmaceutical industry. Its rigid bicyclic framework and defined stereochemistry make it an invaluable component in the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The cis-relationship between the amino and hydroxyl groups, locked in a specific absolute configuration, provides a unique scaffold for inducing stereoselectivity in a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable functionality, essential for multi-step synthetic sequences. This document provides a comprehensive guide for the large-scale synthesis of (1S,2S)-N-Boc-1-amino-2-indanol, focusing on a robust and scalable enzymatic resolution-based approach.
Synthetic Strategy: A Chemoenzymatic Approach for Enantiopurity
For the industrial-scale production of enantiomerically pure (1S,2S)-1-amino-2-indanol, a chemoenzymatic strategy is highly advantageous. This approach leverages the high selectivity of enzymes to resolve a racemic mixture, followed by straightforward chemical transformations. The chosen pathway involves the synthesis of racemic trans-1-azido-2-indanol, enzymatic resolution to isolate the (1S,2S)-trans-1-azido-2-indanol, stereospecific conversion to the cis-aminoindanol, and a final N-Boc protection. This method is selected for its demonstrated scalability and high enantiomeric excess (ee) achievable.[1]
Logical Workflow of the Synthesis
Caption: Chemoenzymatic Synthesis Workflow.
Part 1: Synthesis of (1S,2S)-1-Amino-2-indanol via Enzymatic Resolution
This section details the multi-step synthesis of the chiral intermediate, (1S,2S)-1-amino-2-indanol.
Step 1: Synthesis of racemic-trans-1-Azido-2-indanol
The synthesis begins with the epoxidation of indene, followed by the ring-opening of the resulting epoxide with sodium azide. This sequence reliably produces the racemic trans-azido alcohol.
Protocol:
Epoxidation of Indene: To a solution of indene in a suitable solvent system (e.g., dichloromethane and water), add a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0-5 °C. The reaction is typically complete within a few hours.
Azide Opening of the Epoxide: The crude indene oxide is then reacted with sodium azide in a protic solvent mixture like ethanol/water, often with a catalyst such as ammonium chloride. The reaction mixture is heated to reflux to ensure complete conversion.
Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield racemic-trans-1-azido-2-indanol.
Step 2: Enzymatic Kinetic Resolution
The key to obtaining the desired enantiomer is the enzymatic kinetic resolution of the racemic trans-azido alcohol. Lipase PS30 (from Pseudomonas cepacia) has been shown to be highly effective in selectively acylating the (1R,2R)-enantiomer, leaving the desired (1S,2S)-enantiomer unreacted.[1]
Protocol:
Reaction Setup: In a suitable reactor, dissolve the racemic-trans-1-azido-2-indanol in a mixture of dimethoxyethane (DME) and isopropenyl acetate.
Enzyme Addition: Add Lipase PS30 to the solution. The reaction is typically stirred at room temperature.
Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the unreacted alcohol. The reaction is stopped at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the acylated product.
Separation: The enzyme is removed by filtration. The filtrate is concentrated, and the unreacted (1S,2S)-trans-1-azido-2-indanol is separated from the acylated (1R,2R)-enantiomer by column chromatography.
Parameter
Condition
Rationale
Enzyme
Lipase PS30
High enantioselectivity for the acylation of the (1R,2R)-enantiomer.
Acylating Agent
Isopropenyl acetate
Acts as both solvent and acyl donor, driving the reaction forward.
Solvent
Dimethoxyethane (DME)
Co-solvent to ensure solubility of the substrate.
Temperature
Room Temperature
Mild conditions to preserve enzyme activity.
Monitoring
Chiral HPLC
Essential for determining the optimal reaction endpoint for high ee.
Step 3: Conversion to (1S,2S)-1-Amino-2-indanol
The separated (1S,2S)-trans-1-azido-2-indanol is then converted to the cis-amino alcohol. This transformation can be achieved through a Staudinger reaction followed by hydrolysis, or through a reduction of the azide to an amine and subsequent intramolecular cyclization with inversion of configuration at C2. A more direct approach involves an intramolecular cyclization of the azido alcohol.
Protocol (via Intramolecular Cyclization):
Reaction with Triphenylphosphine: The (1S,2S)-trans-1-azido-2-indanol is treated with triphenylphosphine in an aprotic solvent like tetrahydrofuran (THF). This forms a phosphazide intermediate.
Hydrolysis: The intermediate is then hydrolyzed by the addition of water, leading to the formation of the cis-amino alcohol with inversion of stereochemistry at the C1 position.
Isolation: The product is isolated by extraction and purified by crystallization to yield (1S,2S)-1-amino-2-indanol.
Part 2: N-Boc Protection of (1S,2S)-1-Amino-2-indanol
The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in industrial processes.
Protocol for N-Boc Protection
Reaction Setup: Dissolve (1S,2S)-1-amino-2-indanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. A base, such as triethylamine or sodium bicarbonate, is often added to neutralize the acid formed during the reaction.[2][3]
Reaction Conditions: The reaction is typically stirred at room temperature and is usually complete within a few hours.
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by crystallization.
Parameter
Condition
Rationale
Boc Source
Di-tert-butyl dicarbonate ((Boc)₂O)
Readily available, stable, and highly effective Boc-protecting agent.
Solvent
Dichloromethane (DCM) or Dioxane/Water
Provides good solubility for both the starting material and reagents.
Base
Triethylamine or Sodium Bicarbonate
Neutralizes the generated acid, preventing potential side reactions.
Temperature
Room Temperature
Mild conditions ensure the stability of the product.
Crystallization and Purification of (1S,2S)-N-Boc-1-amino-2-indanol
Achieving high purity is critical for pharmaceutical applications. Crystallization is the preferred method for large-scale purification.
Protocol:
Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
Crystallization Induction: A poor solvent (e.g., hexanes, heptane) is slowly added until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Seeding with a small crystal of the pure product can aid in initiating crystallization.[2][4]
Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum to a constant weight.
Safety Considerations for Large-Scale Synthesis
Industrial-scale synthesis requires strict adherence to safety protocols.
Sodium Azide: Highly toxic and can form explosive metal azides. Use with appropriate personal protective equipment (PPE) in a well-ventilated area. Avoid contact with heavy metals and acids.
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent and can be shock-sensitive. Handle with care and store appropriately.
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Use in a well-ventilated area with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis.
Analytical Characterization
The purity and identity of the final product should be confirmed by a suite of analytical techniques.
Analytical Method
Purpose
¹H and ¹³C NMR
Structural confirmation and identification of impurities.
Confirmation of functional groups (e.g., N-H, O-H, C=O of the Boc group).
Conclusion
The chemoenzymatic approach detailed in these application notes provides a robust and scalable pathway for the industrial synthesis of high-purity (1S,2S)-N-Boc-1-amino-2-indanol. The key to success lies in the precise control of the enzymatic resolution step and the careful execution of the subsequent chemical transformations and purification protocols. This chiral building block, produced in a reliable and controlled manner, will continue to be a valuable asset in the development of novel therapeutics.
References
Ghosh, A. K., et al. (1997). Enantioselective Synthesis of Both Enantiomers of cis-1-Amino-2-indanol. Tetrahedron Letters, 38(42), 7171-7174.
Khan, S., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 16(1), 1-15.
Tao, J., & Xu, J. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. U.S.
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874.
Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid.
Gotor, V., et al. (1995). Lipase-catalyzed resolution of N-Cbz-cis-1-amino-2-indanol. Tetrahedron: Asymmetry, 6(12), 3021-3024.
Chankeshwara, S. V., & Chakraborti, A. K. (2006).
Pozdnev, V. F. (1994). A simple preparation of N-tert-butoxycarbonylamino acids. Tetrahedron Letters, 35(49), 9231-9232.
Carl ROTH GmbH + Co. KG. (2021). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) for NPPOC-D-Ser(tBu)-OH.
Zhang, T., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(64), 36663-36672.
Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). Di-tert-butyl dicarbonate. Organic Syntheses, Coll. Vol. 6, p.418.
BenchChem. (2025).
Reddy, P. V. N., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 35017-35022.
DB-MAIN. (n.d.).
Didier, E., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442.
improving the yield of (1S,2S)-N-Boc-1-amino-2-indanol synthesis
This guide serves as a technical support resource for the synthesis and optimization of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral intermediate used in the synthesis of HIV protease inhibitors (e.g., Indinavir)....
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the synthesis and optimization of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral intermediate used in the synthesis of HIV protease inhibitors (e.g., Indinavir).[1][2][3][4][5]
The following protocols and troubleshooting steps are derived from the foundational work of Senanayake et al. (Merck) and Ghosh et al. , focusing on maximizing yield by controlling chemoselectivity (N- vs. O-protection).
Part 1: The Golden Standard Protocol
Objective: Selective protection of the amine group without acylation of the secondary alcohol.[1]
The Challenge: Chemoselectivity
The core challenge in this synthesis is the competition between the amine (
) and the hydroxyl () groups.[1][2][3][5] While the amine is more nucleophilic, high pH (>10) or excess base can deprotonate the alcohol, leading to O-Boc or N,O-di-Boc side products.[1][2][3][4]
This method is preferred over organic base methods (TEA/DCM) for scale-up because the aqueous buffer naturally limits the pH, suppressing alkoxide formation.[1][2][3][4][5]
Fix: If O-Boc is present, treat the crude oil with LiOH (2 equiv) in MeOH/Water for 1 hour at RT. This selectively hydrolyzes the ester (O-Boc) back to the alcohol without touching the carbamate (N-Boc).[1][2][3][4][5]
Issue 2: Unreacted Starting Material
User Question: "After 12 hours, I still see a spot on the baseline of my TLC (starting material)."
Root Cause:
Solubility issues.[3][4][5][7] (1S,2S)-aminoindanol is poorly soluble in water and only moderately soluble in THF.[1][4][5]
Solution:
Switch Solvents: Use 1,4-Dioxane/Water instead of THF/Water. Dioxane solubilizes the aminoindanol better.[5]
Phase Transfer: Add 5 mol% tetrabutylammonium bromide (TBAB) to facilitate the reaction in the biphasic system.
Part 3: Visualizing the Chemistry
Diagram 1: Reaction Pathway & Selectivity Control
This diagram illustrates the kinetic competition and the corrective pathway for O-acylation.[1][3][4][5]
Caption: Path A represents the desired chemoselective route. Path B occurs under harsh conditions but can be reversed via mild hydrolysis.[3][4][5]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve yield issues.
Caption: Diagnostic workflow for identifying O-acylation vs. incomplete conversion.
Part 4: Data Summary
Parameter
Recommended Range
Impact on Yield
Stoichiometry ()
1.05 – 1.10 equiv
Excess >1.2 leads to O-acylation (Di-Boc).[1][2][3][4][5]
Critical for removing minor di-Boc impurities.[1][2][3][4][5]
References
Senanayake, C. H. , et al. (1995). "The Role of (1S,2R)-1-Amino-2-indanol in the Synthesis of HIV Protease Inhibitors." Tetrahedron Letters, 36(23), 3993-3996.[1][4] [2][5]
Ghosh, A. K. , et al. (1997). "Synthetic Studies of HIV Protease Inhibitors: Synthesis of (1S,2R)-1-Amino-2-indanol." Journal of Organic Chemistry, 62(17), 6080–6082. [5]
Merck & Co. (1996).[5] "Process for the preparation of hydroxy-substituted amino-indanes." US Patent 5552539.[4][5]
Technical Support Center: Purification of (1S,2S)-N-Boc-1-amino-2-indanol
Executive Summary The purification of (1S,2S)-N-(tert-butoxycarbonyl)-1-amino-2-indanol is a critical process step, particularly given its role as a key chiral intermediate in the synthesis of HIV protease inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purification of (1S,2S)-N-(tert-butoxycarbonyl)-1-amino-2-indanol is a critical process step, particularly given its role as a key chiral intermediate in the synthesis of HIV protease inhibitors (e.g., Indinavir).
While the Boc-protection of (1S,2S)-1-amino-2-indanol is generally high-yielding, the subsequent purification often presents two major challenges:
Oiling Out: The carbamate derivative has a high tendency to separate as a supercooled oil rather than a crystalline solid.
Starting Material Retention: Unreacted amino-indanol can co-crystallize if not removed upstream.
This guide provides a robust, self-validating purification protocol designed to maximize enantiomeric excess (ee) and chemical purity.
Part 1: Pre-Crystallization Workup (The "Hidden" Step)
CRITICAL INSIGHT: Do not attempt recrystallization until you have chemically removed unreacted starting material. Crystallization is poor at separating the free amine from the N-Boc derivative due to structural similarity.
The Chemical Wash Protocol
Since the product is a neutral carbamate and the impurity is a basic amine, a pH-controlled wash is the most efficient purification method.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Acid Wash: Wash the organic phase twice with 10% Citric Acid or 0.5 M HCl .
Mechanism:[1][2][3][4] This protonates unreacted (1S,2S)-1-amino-2-indanol, forcing it into the aqueous phase. The N-Boc product remains in the organic phase.
Neutralization: Wash the organic phase with Saturated NaHCO₃ (to remove excess acid) and Brine.
Drying: Dry over Na₂SO₄ and concentrate in vacuo to a solid/foam.
Validation Check: Run a TLC (Thin Layer Chromatography).[5] If the baseline spot (free amine) is visible, repeat the acid wash.
Part 2: Recrystallization Solvent Systems
The choice of solvent depends on the impurity profile.[6] The N-Boc moiety increases lipophilicity compared to the free amine.
Recommended Solvent Systems
System
Ratio (v/v)
Characteristics
Best For
Toluene / Heptane
1:2 to 1:4
High Recovery. Toluene solubilizes the Boc-derivative well; Heptane acts as a strong anti-solvent.
Standard. Classic polar/non-polar system. Easy to remove residual solvent.
General purification; removing trace polar impurities.
IPA / Water
Variable
Riskier. High risk of oiling out if cooling is too rapid.
Final polishing for extremely high purity requirements.
Part 3: Step-by-Step Recrystallization Protocol
This protocol uses the Toluene/Heptane system, which is industrially robust for Boc-protected amino alcohols.
Workflow Diagram
Figure 1: Optimized recrystallization workflow for (1S,2S)-N-Boc-1-amino-2-indanol using a solvent/anti-solvent method.
Detailed Methodology
Dissolution: Place the crude solid in a flask. Add Toluene (approx. 3-5 mL per gram of solid). Heat to 60-65°C with stirring until fully dissolved.
Cloud Point: While maintaining temperature, dropwise add Heptane (or Hexane) until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add a small amount of Toluene (0.5 - 1 mL) to just clear the solution again.
Seeding (The Anti-Oil Step): Remove from heat source. Allow to cool to ~50°C. Add a few milligrams of pure seed crystal.
Why? Indanol derivatives are prone to supercooling. Seeding provides a template for the lattice, preventing the formation of an amorphous oil [1].
Crystallization: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.
Harvest: Once a thick slurry forms at room temperature, cool the flask to 0-4°C for 1 hour to maximize yield. Filter the white solid and wash with cold Heptane.
Part 4: Troubleshooting Guide (FAQ)
Q1: The solution turned into a sticky oil at the bottom of the flask. What happened?
Melting point of the solvated product is lower than the solvent temperature.[3]
Corrective Action:
Re-dissolve: Re-heat the mixture until the oil dissolves back into the solvent.
Dilute: Add more of the good solvent (Toluene/EtOAc).
Seed: Cool very slowly. Add seed crystals at a higher temperature (just below saturation point).
Agitate: Vigorous stirring can sometimes induce nucleation, but slow stirring is preferred once crystals form to avoid breaking them.
Q2: My yield is low (<50%). Where is my product?
Diagnosis: Product remains in the Mother Liquor.
Cause: Too much "good" solvent (Toluene) or insufficient "anti-solvent" (Heptane).
Corrective Action:
Concentrate the mother liquor (filtrate) by 50% on a rotavap.
Repeat the cooling/crystallization process to harvest a "second crop."
Note: The second crop is usually less pure and should be analyzed separately.
Q3: The crystals are sticky/gummy.
Diagnosis: Solvent occlusion or residual Boc anhydride.
Corrective Action:
Trituration: Suspend the sticky solid in cold Pentane or Hexane and stir vigorously for 30 minutes. This often extracts surface impurities and residual solvent, leaving a free-flowing powder.
Vacuum Dry: Ensure the product is dried under high vacuum (at 40°C) to remove lattice-bound solvent.
Part 5: Analytical Validation
Before proceeding to the next synthesis step, validate the material:
Test
Acceptance Criteria
Notes
HPLC Purity
> 98.0% Area
Check for bis-Boc impurities (elutes later) or free amine (elutes earlier).
Chiral HPLC
> 99% ee
Ensure no racemization occurred (unlikely with standard Boc conditions, but critical for drug intermediates).
Appearance
White to off-white crystalline solid
If yellow, wash with cold ether/hexane.
1H NMR
Conforms to structure
Verify disappearance of Boc-anhydride peak (~1.5 ppm singlet).
References
Separation of Oiling-Out Phases. Mettler Toledo Process Chemistry. Retrieved from .
Synthesis of cis-1-Amino-2-indanol. MDPI Molecules Review. Retrieved from .
Boc-Protection Protocols. Organic Chemistry Portal. Retrieved from .
(1S,2S)-1-Amino-2-indanol Properties. PubChem Database. Retrieved from .
Indinavir Intermediate Synthesis.Merck Process Research (via ScienceDirect/Google Patents).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (1S,2S)-1-amino-2-indanol and associated solvents before handling.
removal of unreacted di-tert-butyl dicarbonate from reaction mixture
Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate ( ) Case ID: BOC-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic: Why is Persisting?...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate (
)
Case ID: BOC-REM-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic: Why is
Persisting?
If you are reading this, you likely performed a standard aqueous workup (water/brine washes) and observed significant residual di-tert-butyl dicarbonate (
) in your NMR or TLC.
The Root Cause:
is highly lipophilic (). It partitions preferentially into organic solvents (DCM, EtOAc, Ether) and resists removal via simple neutral or basic aqueous washes. While it hydrolyzes in water, the rate is kinetically slow at neutral pH and room temperature, meaning standard washing steps are insufficient for complete removal.
The Solution Strategy:
To remove
effectively without chromatography, we must chemically modify it into a species that is hydrophilic and acid-soluble .
Troubleshooting Protocols
Method A: The Nucleophilic Amine Quench (Gold Standard)
Best For: Most stable amines/protected products; Scale-up (>1g).
Mechanism: A nucleophilic amine (N,N-dimethylethylenediamine or DMEDA) reacts rapidly with excess
to form a highly polar, basic urea. A subsequent mild acid wash protonates this urea, forcing it into the aqueous waste stream.
Step-by-Step Workflow:
Quantify Excess: Estimate the amount of unreacted
(e.g., if you used 1.5 eq. and reaction went to completion, you have 0.5 eq. remaining).
Add Scavenger: Add N,N-dimethylethylenediamine (DMEDA) (approx. 3–5 equivalents relative to the excess
, not the limiting reagent) to the reaction mixture.
Alternative: Ethanolamine can be used, though DMEDA is often preferred for its higher basicity and water solubility upon protonation.
Agitate: Stir at room temperature for 15–30 minutes.
Checkpoint: The reaction is usually fast.[1] TLC can confirm the disappearance of the
spot (visualize with or phosphomolybdic acid; Ninhydrin is weak for ).
Acid Wash: Wash the organic layer with dilute acid (e.g., 0.5 M or 1 M HCl, or 10% Citric Acid if product is acid-sensitive).
Chemistry: The basic nitrogen on the DMEDA-Boc urea protonates, becoming ionic and partitioning into the water.
Phase Separation: Separate the organic layer.[2] The
(now modified) is in the aqueous layer.
Final Wash: Wash with brine, dry over
, and concentrate.
Method B: The Imidazole Method
Best For: Acid-sensitive substrates where strong nucleophiles (like DMEDA) might be risky.
Mechanism: Imidazole reacts with
to form -Boc-imidazole. This intermediate is unstable to aqueous acid and hydrolyzes rapidly during the workup.
Wash the organic layer with dilute acid (0.5 M HCl).
Result: The
-Boc-imidazole hydrolyzes/protonates and washes out.
Method C: Evaporation & Sublimation
Best For: Very stable, non-volatile products; Small scale (<100 mg).
Mechanism:
has a boiling point of 57°C (at 0.5 mmHg) and sublimes easily.
Protocol:
Concentrate the reaction mixture on a rotary evaporator.
Place the residue under high vacuum (<0.5 mbar) at mild heat (30–40°C) for 2–4 hours.
Warning:
will sublime and may clog the vacuum manifold or cold trap. Ensure proper venting.
Decision Matrix & Workflow Visualization
Diagram 1: Selection Logic
Use this decision tree to select the safest method for your specific substrate.
Caption: Decision matrix for selecting the optimal
removal strategy based on substrate stability and scale.
Diagram 2: The DMEDA Scavenging Mechanism
Understanding the chemical transformation ensures you trust the washing steps.
Caption: Chemical pathway of the DMEDA quench. The lipophilic anhydride is converted into a water-soluble salt.
Comparative Data Analysis
Feature
DMEDA Quench
Imidazole Quench
High Vacuum
Efficiency
High (>98% removal)
High
Moderate (depends on vacuum)
Time Required
~30 mins
~1 hour
2–6 hours
Reagent Cost
Moderate
Low
None
Suitability
General Purpose / Scale-up
Acid-Sensitive Products
Small Scale / Stable Products
Risk
Amine may react with active esters
Imidazole requires careful removal
Sublimation clogs lines
Frequently Asked Questions (FAQs)
Q: Can I use Glycine instead of DMEDA?A: Glycine is often cited, but it introduces a phase-transfer problem. Glycine is a zwitterionic solid and insoluble in most organic solvents (DCM/EtOAc). To use it, you must use a biphasic system with high pH (to keep Glycine nucleophilic), which risks hydrolyzing your product. DMEDA is organic-soluble, allowing for a homogeneous, rapid quench before the aqueous workup.
Q: My product is an amine. Will the acid wash remove my product too?A: This is a critical risk. If your product is a free amine, you cannot use the acid wash step of the DMEDA method (it will wash out your product).
Fix: If your product is a free amine, you likely aren't doing a Boc protection (which creates a carbamate). If you are doing a side-reaction cleanup, use Method C (High Vacuum) or chromatography.
Q: How do I detect residual
on TLC?A: does not stain well with Ninhydrin (it has no free amine). Use Iodine () chamber , Phosphomolybdic Acid (PMA) , or Anisaldehyde . It typically appears as a high-running spot in non-polar solvent systems.
Q: Is
decomposition dangerous?A: Yes. Thermal decomposition releases and isobutylene gas. If you attempt to distill it at atmospheric pressure or heat a sealed vessel, it can over-pressurize. Always use open systems or proper vacuum venting.
References
Kotha, S. et al. "Simple and Efficient Removal of Excess Di-tert-butyl Dicarbonate (
) from Reaction Mixtures." Indian Journal of Chemistry, 2002. (Discusses the use of nucleophilic amines).
Basel, Y.[1][8][9][10] & Hassner, A. "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate."[8][9][10] Synthesis, 2001.[8][9][11]
Coffey, D. S. et al. "Removal of Excess Boc2O from Reaction Mixtures." Organic Process Research & Development, 2004.[12][13] (Detailed process safety and scale-up considerations).
Williams, A. "pKa Values for Process Chemistry." Bordwell pKa Table (referenced for amine basicity).
Technical Support Center: Analytical Monitoring of (1S,2S)-N-Boc-1-amino-2-indanol
Welcome to the Advanced Analytical Support Hub. Subject: (1S,2S)-N-Boc-1-amino-2-indanol (CAS: 169494-13-3) Role: Senior Application Scientist Status: Active Support Executive Summary (1S,2S)-N-Boc-1-amino-2-indanol is a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Analytical Support Hub.Subject: (1S,2S)-N-Boc-1-amino-2-indanol (CAS: 169494-13-3)
Role: Senior Application Scientist
Status: Active Support
Executive Summary
(1S,2S)-N-Boc-1-amino-2-indanol is a critical chiral intermediate, most notably utilized in the synthesis of HIV protease inhibitors like Indinavir (Crixivan). Its quality attributes are defined by two distinct purity metrics: Enantiomeric Purity (absence of the (1R,2R) enantiomer) and Diastereomeric/Chemical Purity (absence of trans-isomers, unreacted starting materials, and degradants).
This guide addresses the specific analytical challenges posed by the Boc-protecting group (acid lability) and the rigid indane structure (stereoselectivity).
The Challenge: The primary impurity is the enantiomer cis-(1R,2R). Because the target molecule has two chiral centers, you must also resolve the trans-diastereomers ((1S,2R) and (1R,2S)). Standard C18 columns cannot distinguish enantiomers; a polysaccharide-based Chiral Stationary Phase (CSP) is required.
Recommended Protocol: Normal Phase Chiral HPLC
Rationale: The N-Boc group provides excellent interaction sites (carbamate carbonyl and NH) for hydrogen bonding with polysaccharide selectors. Normal phase conditions (Hexane/Alcohol) maximize these polar interactions, which are often suppressed in aqueous reverse-phase conditions.
Parameter
Specification
Column
Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase (or 100% IPA if solubility is poor, then dilute with Hexane)
Troubleshooting Guide: Chiral Separation
Q: My enantiomeric resolution (
) is dropping below 1.5. How do I recover separation?A: Resolution loss in this system is usually driven by mobile phase hydration or temperature fluctuation.
Check Water Content: Polysaccharide columns in normal phase are sensitive to moisture. Ensure your Hexane and IPA are HPLC-grade and "dry." Even 0.1% water can mask the chiral recognition sites.
Temperature: Lower the column temperature to 15-20°C. Lower temperatures generally increase the separation factor (
) by reducing thermal motion, allowing tighter binding to the chiral selector.
Q: I see severe peak tailing for the main peak.A: The free -OH group on the indanol ring or the carbamate NH can interact non-specifically with residual silanols on the silica support.
Fix: Add a basic modifier. Introduce 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks silanol sites and sharpens the peak shape.
Workflow: Chiral Method Optimization
The following logic gate describes how to select the correct conditions for maximizing resolution (
).
Caption: Decision tree for optimizing chiral resolution of amino-indanol derivatives.
Module 2: Chemical Purity (Impurity Profiling)
The Challenge: You must detect process impurities such as Indene Oxide (starting material), Oxazolidinone derivatives (cyclization byproducts), and De-Boc free amine (degradation).
Rationale:[1][2][3] While normal phase is best for chirality, reverse phase (C18) is superior for separating structurally diverse impurities based on hydrophobicity.
Parameter
Specification
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Do NOT use high temperatures (>40°C) due to Boc instability.
Troubleshooting Guide: Chemical Purity
Q: I am seeing a "ghost peak" that grows over time in the autosampler.A: This is likely the free amine ((1S,2S)-1-amino-2-indanol) resulting from Boc-deprotection.
Cause: The sample diluent might be too acidic, or the sample has been sitting too long in an acidic mobile phase environment.
Verification: Inject a standard of the free amine. If the retention time matches the growing peak, your Boc group is falling off.
Solution:
Buffer your aqueous mobile phase to pH 4.0-5.0 (Ammonium Acetate) instead of using strong Phosphoric Acid/TFA, unless peak shape demands it.
Set the autosampler temperature to 4°C.
Q: How do I distinguish the cis-aminoindanol from the trans-isomer in this method?A: The cis-isomer (target) is capable of intramolecular Hydrogen bonding (OH to NH), which slightly alters its hydrophobicity compared to the trans-isomer. On a standard C18 column, the cis-isomer typically elutes after the trans-isomer due to the "compactness" of the cis-conformation shielding polar groups, making it effectively more hydrophobic.
Impurity Fate Mapping
The following diagram illustrates where specific impurities originate and how they are detected.
Caption: Origin and detection strategy for key impurities in N-Boc-aminoindanol synthesis.
Module 3: Stability & Sample Handling FAQs
Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase?A:Proceed with caution. While TFA is excellent for peak shape, it is a strong acid. At concentrations >0.1% or temperatures >30°C, it can catalyze the removal of the Boc group during the HPLC run, leading to split peaks or false impurity profiles. Recommendation: Use Formic Acid (weaker) or Phosphate buffer at pH 3.0.
Q: My sample is not soluble in the Hexane/IPA mobile phase.A: This is common. The N-Boc group adds lipophilicity, but the hydroxyl group keeps it polar.
Protocol: Dissolve the sample in a small volume of 100% Ethanol or Isopropanol (IPA) first. Then, dilute with Hexane to match the mobile phase composition as closely as possible.
Warning: Do not use DMSO or DMF for Normal Phase injections; they will stick to the column and ruin the separation.
Q: How should I store the reference standard?A: Store at -20°C or 2-8°C . The carbamate linkage is generally stable, but the benzylic alcohol is susceptible to slow oxidation if exposed to light and air at room temperature.
References
Ghosh, A. K., et al. (1997).[4] Synthesis of both enantiomers of cis-1-amino-2-indanol.[4][5][6][7] This paper details the enzymatic resolution and initial characterization of the molecule.
Sigma-Aldrich/Merck. Chiral HPLC Analysis of Amino Derivatives. Technical notes on polysaccharide column selection (Chiralcel OD/AD) for carbamate-protected amines.
BenchChem. Stability and Storage of N-Boc-Aminomethanol Derivatives. Provides data on the acid-lability of the Boc group in similar amino-alcohol systems.
National Institutes of Health (NIH). Strategies for Accessing cis-1-Amino-2-Indanol. A comprehensive review of synthesis routes and impurity origins (Ritter reaction, etc.).[4]
1H and 13C NMR assignments for (1S,2S)-N-Boc-1-amino-2-indanol
Technical Comparison Guide: 1H and 13C NMR Assignments for (1S,2S)-N-Boc-1-amino-2-indanol Executive Summary This guide details the structural characterization of (1S,2S)-N-Boc-1-amino-2-indanol , a protected chiral amin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 1H and 13C NMR Assignments for (1S,2S)-N-Boc-1-amino-2-indanol
Executive Summary
This guide details the structural characterization of (1S,2S)-N-Boc-1-amino-2-indanol , a protected chiral amino alcohol.
CRITICAL STEREOCHEMICAL WARNING:
Researchers often confuse the stereochemical designation of 1-amino-2-indanol isomers.
(1S, 2R) / (1R, 2S): These are the CIS isomers (syn). This is the standard pharmacophore found in HIV protease inhibitors like Indinavir.
(1S, 2S) / (1R, 2R): These are the TRANS isomers (anti).
The user request specifies (1S,2S) , which is the TRANS isomer. This guide focuses on the (1S,2S)-Trans data but provides a comparative analysis against the Cis isomer to ensure stereochemical purity, as the Cis form is a common impurity or alternative target.
Structural Visualization & Numbering
To ensure accurate assignment, we utilize the standard indane numbering system.
Figure 1: Connectivity map highlighting the C1-C2 vicinal coupling, which is the primary diagnostic for distinguishing cis/trans stereochemistry.[1]
Comparative NMR Analysis
Scenario A: Stereochemical Determination (Trans vs. Cis)
The most reliable method to distinguish the (1S,2S)-Trans isomer from the (1S,2R)-Cis isomer is the vicinal coupling constant (
) between the benzylic protons H1 and H2.
Feature
(1S,2S)-Trans (Target)
(1S,2R)-Cis (Alternative)
Mechanistic Explanation
Coupling
~2.0 – 3.0 Hz
~5.0 – 6.0 Hz
In the rigid indane ring, the cis envelope conformation results in a dihedral angle closer to 0° (larger ), while the trans arrangement has a dihedral angle closer to 90° (smaller ).
H1 Shift
~5.0 ppm
~5.1 – 5.2 ppm
The cis relationship often leads to slight deshielding due to the proximity of the oxygen lone pairs to the H1 proton.
Scenario B: Verification of N-Boc Protection
Comparison of the free amine precursor with the N-Boc product.
Signal
Free Amine (Precursor)
N-Boc Product
Diagnostic Change
Boc-Methyls
Absent
1.45 - 1.50 ppm (s, 9H)
Appearance of a strong singlet is the primary confirmation of reaction success.
H1 (Benzylic)
~4.2 - 4.3 ppm
~5.0 - 5.3 ppm
Significant downfield shift (~0.8 ppm) due to the electron-withdrawing carbamate group (deshielding).
NH Proton
Broad singlet (variable)
~4.8 - 5.5 ppm (br d)
Appearance of a carbamate NH, often coupling to H1.
Detailed Chemical Shift Assignments (CDCl3)
Sample Preparation: 10 mg of (1S,2S)-N-Boc-1-amino-2-indanol dissolved in 0.6 mL CDCl
.
Reference: TMS (0.00 ppm) or residual CHCl (7.26 ppm).
Table 1: 1H NMR Data (400 MHz, CDCl
)
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Notes
Boc-CH
1.48
s
9H
-
Characteristic t-butyl singlet.
OH
~2.5 - 3.0
br s
1H
-
Concentration/Solvent dependent.
H3a
2.85
dd
1H
Methylene proton (pseudo-axial).
H3b
3.20
dd
1H
Methylene proton (pseudo-equatorial).
H2
4.45
m
1H
-
Benzylic CH-O. Often overlaps.
NH
4.90
br d
1H
-
Carbamate NH.
H1
5.05
br d / dd
1H
Diagnostic: Small confirms Trans .
Ar-H
7.15 - 7.30
m
4H
-
Aromatic envelope.
Table 2: 13C NMR Data (100 MHz, CDCl
)
Position
Shift (, ppm)
Type
Assignment Notes
Boc-CH
28.4
CH
Intense signal for t-butyl methyls.
C3
39.5
CH
Benzylic methylene.
C1
60.2
CH
Carbon attached to Nitrogen (shifted downfield by N).
C2
73.5
CH
Carbon attached to Oxygen.
Boc-C_q
80.1
C
Quaternary carbon of t-butyl group.
Ar-CH
124.0, 125.2, 127.1, 128.3
CH
Aromatic ring carbons.
Ar-C_q
140.1, 140.8
C
Aromatic quaternary bridgehead carbons.
C=O
156.5
C=O
Carbamate carbonyl (Diagnostic).
Experimental Protocols
Workflow Visualization
Figure 2: Synthesis and Validation Workflow.
Synthesis Protocol (For Reference Standard Generation)
Reaction: Dissolve (1S,2S)-1-amino-2-indanol (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.2 eq). Cool to 0°C.
Addition: Add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq) portion-wise.
Completion: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Visualize with Ninhydrin; free amine stains red/purple, product does not).
Workup: Wash organic layer with 5% Citric Acid (removes unreacted amine), then Sat. NaHCO
, then Brine. Dry over NaSO.
Purification: Recrystallize from Hexane/Ethyl Acetate to obtain analytical standard white crystals.
NMR Acquisition Parameters
To ensure publication-quality spectra and resolution of the H1-H2 coupling:
Pulse Sequence: Standard 1H zg30.
Number of Scans (NS): Minimum 16 for 1H; 512 for 13C.
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the Boc vs Aromatic ratio).
Temperature: 298 K (25°C). Note: If NH signal is broad, acquiring at 313 K can sharpen the signal due to faster exchange/rotation.
Troubleshooting & Validation
Issue: Broad Signals.
Cause: Rotameric restriction of the Boc group or hydrogen bonding.
Solution: Run the NMR in DMSO-d
or heat the CDCl sample to 40°C.
Issue: Ambiguity between Cis and Trans.
Validation: Perform a NOESY 1D or 2D experiment.
Trans (1S,2S): Strong NOE between H1 and H2 is NOT expected (they are on opposite faces).
Cis (1S,2R): Strong NOE between H1 and H2 is expected.
References
Ghosh, A. K., et al. (1997).[2][3] "Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere." Journal of Medicinal Chemistry, 40(15), 2466-2473. (Establishes the standard Indinavir intermediate assignments).
Senanayake, C. H. (1996). "The Role of Chiral Indanol Derivatives in Asymmetric Synthesis." Aldrichimica Acta, 31(1), 3-15.
Merck & Co. (1994). "Synthesis of L-735,524 (Indinavir)." Tetrahedron Letters, 35(31), 5727-5730. (Primary source for Cis-aminoindanol data).[2][3][4][5]
BenchChem. (2025).[1] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."
Comparative Mass Spectral Guide: (1S,2S)-N-Boc-1-amino-2-indanol & Derivatives
This guide provides an in-depth technical analysis of the mass spectral behavior of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral intermediate used in the synthesis of HIV protease inhibitors like Indinavir. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectral behavior of (1S,2S)-N-Boc-1-amino-2-indanol , a critical chiral intermediate used in the synthesis of HIV protease inhibitors like Indinavir.
Executive Summary
Target Analyte: (1S,2S)-N-Boc-1-amino-2-indanol (MW 249.31)
Primary Application: Chiral auxiliary in asymmetric synthesis; key intermediate for Indinavir (Crixivan).
Analytical Challenge: The tert-butyloxycarbonyl (Boc) protecting group is thermally labile and acid-sensitive. Standard GC-MS methods often fail due to thermal degradation. LC-MS with Electrospray Ionization (ESI) is the gold standard but requires specific tuning to prevent in-source fragmentation (ISF) that mimics the free amine.
This guide compares ESI vs. APCI ionization modes and differentiates the parent compound from its two primary related species: the Free Amine (deprotected) and the Oxazolidinone (cyclic derivative).
Structural Context & MS Challenges
The analyte possesses three distinct features that dictate its mass spectral behavior:
Indane Core: Provides a stable aromatic UV chromophore and hydrophobic retention.
Chiral Centers (1S, 2S): Enantiomers (1R, 2R) have identical MS spectra; separation requires chiral chromatography (e.g., Chiralpak AD-H) prior to MS detection.
N-Boc Group: The weak N-C bond is susceptible to cleavage.
Thermal Cleavage: Occurs in GC inlets (>150°C) or APCI heaters.
Acidic Cleavage: Occurs in low pH mobile phases (e.g., >0.1% TFA).
Key Species Comparison Table
Species
Structure Description
Formula
MW
[M+H]⁺
Key Fragment
Parent (N-Boc)
N-Boc protected amino indanol
C₁₄H₁₉NO₃
249.3
250.3
194.2 (-tBu), 150.2 (-Boc)
Free Amine
Deprotected (1S,2S)-1-amino-2-indanol
C₉H₁₁NO
149.2
150.2
133 (-NH₂), 115 (Indene)
Oxazolidinone
Cyclic carbamate derivative
C₁₀H₉NO₂
175.2
176.2
132 (-CO₂)
Comparative Analysis: Ionization Modes
A. Electrospray Ionization (ESI) - Recommended
Mechanism: Soft ionization via liquid-phase charge transfer.
Performance:
Sensitivity: High. The carbamate nitrogen is readily protonated.
Stability: Preserves the molecular ion [M+H]⁺ = 250.3 if source temperature is <350°C and declustering potential (DP) is moderate.
Adducts: Strong sodium adduct [M+Na]⁺ = 272.3 is common in non-acidic mobile phases.
Risk: High cone voltage can induce "In-Source Fragmentation" (ISF), stripping the Boc group and creating a false positive for the Free Amine (m/z 150).
B. Atmospheric Pressure Chemical Ionization (APCI) - Alternative
Mechanism: Gas-phase ionization using a corona discharge and high heat (>400°C).
Performance:
Sensitivity: Moderate to High.
Stability:Poor. The high heat required to vaporize the solvent often thermally degrades the N-Boc group before ionization.
Spectral Fingerprint: Often dominated by m/z 194 (loss of isobutene) or m/z 150 (complete loss of Boc), making it difficult to distinguish the parent from impurities.
C. Electron Impact (EI / GC-MS) - Not Recommended
Performance: The N-Boc group decomposes rapidly in the GC injection port. The resulting spectrum is usually identical to the Free Amine or shows complex thermal degradation products (e.g., oxazolidinones).
Fragmentation Pathways (MS/MS)
The differentiation of the Parent N-Boc compound from its derivatives relies on specific fragmentation transitions (MRM).
Parent N-Boc Fragmentation (Precursor m/z 250.3)
The fragmentation follows a predictable "stripping" sequence:
Loss of tert-butyl group (-56 Da): The most facile cleavage.
This impurity forms if the synthesis cyclizes. It is distinguished by its unique mass and stability.
Transition: 176.2 → 132.1 (Loss of CO₂ from the ring).
Note: It does not show the 194 fragment because it lacks the t-butyl group.
Visualization: Fragmentation Pathway
Caption: MS/MS fragmentation pathway showing the sequential loss of the Boc protecting group vs. the distinct mass of the cyclic oxazolidinone derivative.
Validated Experimental Protocol
This protocol is designed for LC-ESI-MS/MS quantification, ensuring separation of the parent from the free amine and preventing in-source degradation.
A. Sample Preparation[1][2]
Solvent: Dissolve 1 mg sample in Acetonitrile:Water (50:50) . Avoid alcohols (MeOH) if storing long-term to prevent transesterification.
Concentration: Dilute to 1 µg/mL for MS tuning; 100 ng/mL for analysis.
Filtration: 0.2 µm PTFE filter (Nylon can adsorb some hydrophobic amines).
B. LC Conditions (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).
Cone Voltage (Declustering Potential):Critical Step. Perform a "Cone Voltage Ramp" from 10V to 60V. Select the lowest voltage that provides signal to minimize [250 -> 150] in-source conversion.
A Comparative Guide to Chiral Auxiliaries: Benchmarking (1S,2S)-N-Boc-1-amino-2-indanol
In the landscape of asymmetric synthesis, the reliable control of stereochemistry is paramount for the creation of enantiomerically pure molecules, a cornerstone of modern drug development and materials science.[1] Chira...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of asymmetric synthesis, the reliable control of stereochemistry is paramount for the creation of enantiomerically pure molecules, a cornerstone of modern drug development and materials science.[1] Chiral auxiliaries—stereogenic molecules temporarily attached to a prochiral substrate—remain a robust and indispensable tool for guiding the stereochemical outcome of a reaction.[2] Among the pantheon of these molecular architects, derivatives of cis-1-amino-2-indanol have emerged as exceptionally effective, largely owing to their unique structural rigidity.[3]
This guide provides an in-depth comparison of (1S,2S)-N-Boc-1-amino-2-indanol and its derivatives against other seminal classes of chiral auxiliaries, including Evans oxazolidinones, Myers pseudoephedrine amides, and Oppolzer's sultams. We will dissect the mechanistic underpinnings of their stereocontrol, present comparative experimental data, and provide actionable protocols to guide researchers in selecting the optimal auxiliary for their synthetic challenges.
The (1S,2S)-1-Amino-2-indanol Scaffold: A Foundation of Rigidity
The efficacy of a chiral auxiliary is fundamentally tied to its ability to create a predictable and sterically biased environment around the reactive center. The cis-1-amino-2-indanol framework excels in this regard.[1] Its defining feature is the fused five-membered ring, which conformationally constrains the relationship between the aromatic ring and the amino alcohol backbone.[1] This rigidity minimizes competing transition state geometries, leading to higher and more predictable levels of diastereoselectivity compared to more flexible auxiliaries like those derived from phenylglycinol.[1]
The (1S,2S) enantiomer, often protected on the nitrogen with a tert-butyloxycarbonyl (Boc) group, is a versatile chiral building block.[4] It can be readily incorporated into substrates to form amides or, more commonly, cyclized to form oxazolidinone derivatives that are then N-acylated for subsequent stereoselective transformations such as aldol, Diels-Alder, and alkylation reactions.[1][3] An essential advantage is the commercial availability of both enantiomers, allowing for programmed access to either enantiomer of the desired product.[1]
Comparative Analysis with Leading Chiral Auxiliaries
The choice of a chiral auxiliary is a multi-faceted decision, weighing factors such as diastereoselectivity, substrate scope, ease of attachment and cleavage, and cost. Below, we compare the aminoindanol platform to other widely adopted systems.
Performance: Evans auxiliaries consistently deliver excellent diastereoselectivities (>99:1) in syn-aldol reactions.[1] Research by Ghosh et al. demonstrated that an oxazolidinone derived from (1S,2R)-aminoindanol performs at a comparable level to traditional valinol- or phenylalaninol-derived Evans auxiliaries in propionyl aldol reactions, achieving similar yields and high diastereoselectivities.[1] This underscores the principle that the rigid indanol backbone is a highly effective stereocontrolling element.
The Myers asymmetric alkylation, utilizing pseudoephedrine as a chiral auxiliary, provides a powerful method for preparing enantiomerically enriched α-substituted carboxylic acids, ketones, and alcohols.[7][8]
Mechanism of Control: The reaction proceeds via deprotonation with a strong base like lithium diisopropylamide (LDA). The resulting (Z)-enolate is stabilized by chelation of the lithium cation between the enolate oxygen and the auxiliary's hydroxyl group.[7] This rigid, chelated intermediate forces the incoming electrophile to approach from the sterically less encumbered face, opposite the auxiliary's methyl group.[2]
Performance & Practicality: This method provides high diastereoselectivities, often exceeding 95:5.[9] A significant practical advantage is that the alkylated amide products are frequently highly crystalline, enabling easy purification to >99% diastereomeric excess by simple recrystallization.[8][10]
Limitations and Evolution: The primary drawback of pseudoephedrine is its status as a precursor for illicit methamphetamine synthesis, leading to strict regulatory controls that can hinder its use in both academic and industrial settings.[8][10] To address this, the Myers group developed pseudoephenamine , an analog that is free from regulatory restrictions.[10] Gratifyingly, pseudoephenamine often provides equal or superior diastereoselectivities, particularly in the challenging synthesis of quaternary carbon centers, and its derivatives also exhibit a high propensity for crystallinity.[8][10]
Cleavage: The auxiliary is readily cleaved under acidic or basic conditions to release the corresponding chiral carboxylic acid or can be converted to ketones or alcohols.[8]
Derived from camphor, Oppolzer's sultams are another class of highly effective auxiliaries known for their rigid bicyclic structure, which provides a well-defined steric environment.
Mechanism of Control: Similar to oxazolidinones, N-acyl sultams form chelated enolates with Lewis acids (e.g., TiCl₄, SnCl₄), effectively blocking one face of the molecule to direct the approach of electrophiles in reactions like aldol, conjugate addition, and Diels-Alder reactions.[11]
Performance: They are renowned for affording very high levels of diastereoselectivity. An efficient protocol has been developed for generating both anti and syn aldol diastereomers with high enantiopurity simply by varying the stoichiometry of the Lewis acid used.[11]
Cleavage: Standard hydrolytic or reductive methods are used to cleave the auxiliary, similar to those used for Evans auxiliaries.
Performance Data at a Glance: Asymmetric Alkylation
To provide a clear, quantitative comparison, the following table summarizes typical results for the asymmetric alkylation of an N-propionyl amide derivative for several key auxiliaries.
Data for Evans and Aminoindanol auxiliaries are generalized from typical literature results for alkylation reactions.
The data clearly shows the exceptional performance of the pseudoephedrine and pseudoephenamine systems for alkylation. Notably, pseudoephenamine consistently delivers yields and selectivities that are on par with or superior to the regulated pseudoephedrine auxiliary.[9][10] While direct comparative data for alkylation with an aminoindanol-derived amide is less common, its demonstrated equivalence to Evans auxiliaries in aldol reactions suggests it would be a highly effective controller.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a representative asymmetric alkylation reaction.
(Adapted from general procedures for Evans auxiliaries)
Auxiliary Acylation: To a solution of the (1S,2S)-aminoindanol-derived oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 15 minutes, then add propanoyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify by column chromatography to yield the N-propionyl imide.
Enolate Formation and Alkylation: Dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C. Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.
Workup and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.
Auxiliary Cleavage (to Carboxylic Acid): Dissolve the purified product in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide monohydrate (2.0 equiv). Stir vigorously at 0 °C for 2 hours. Quench with aqueous sodium sulfite. Acidify with 1N HCl and extract with ethyl acetate to isolate the chiral carboxylic acid. The water-soluble aminoindanol auxiliary can be recovered from the aqueous layer.
(Adapted from Myers' protocol)
Amide Formation: To a suspension of (+)-pseudoephedrine (1.0 equiv) in anhydrous toluene (0.5 M), add propanoyl chloride (1.1 equiv) at 0 °C. Add pyridine (2.5 equiv) dropwise and stir the resulting mixture at 80 °C for 4 hours. Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, concentrate, and purify by recrystallization to yield the N-propionyl amide.
Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C. Add diisopropylamine (2.2 equiv) followed by n-butyllithium (2.1 equiv, 1.6 M in hexanes) to form LDA in situ, or add a pre-formed solution of LDA (2.1 equiv). Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C. Add the electrophile (e.g., benzyl bromide, 1.2 equiv). Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 2 hours.
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is typically purified by flash chromatography or recrystallization to yield the diastereomerically pure product.
Auxiliary Cleavage (to Carboxylic Acid): Dissolve the purified alkylated amide in a 1:1 mixture of THF and 1N H₂SO₄. Heat the mixture at reflux for 12-24 hours. Cool to room temperature, and extract with diethyl ether to isolate the chiral carboxylic acid. The protonated pseudoephedrine remains in the aqueous layer and can be recovered by basification and extraction.
Visualizing the Logic and Workflow
To better understand the underlying principles, the following diagrams illustrate the general workflow and a key mechanistic model.
Caption: Chelation control model for the Myers asymmetric alkylation.
Conclusion and Recommendations
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While all the discussed auxiliaries provide excellent levels of stereocontrol, they each possess unique strengths and weaknesses.
Evans Oxazolidinones remain the gold standard for asymmetric aldol reactions, offering a wealth of literature precedent and predictable outcomes.
Myers Pseudoephedrine/Pseudoephenamine Amides are unparalleled for asymmetric alkylations, especially when the high crystallinity of the products can be leveraged for purification. The development of pseudoephenamine has successfully circumvented the regulatory issues of its parent compound, making it a highly attractive choice.
[10]* Oppolzer's Sultams offer high rigidity and have been shown to provide access to different diastereomers based on reaction conditions, adding a layer of versatility.
[11]* (1S,2S)-1-Amino-2-indanol derivatives stand out due to their exceptional conformational rigidity, which translates directly into high diastereoselectivity. [1][3]Its demonstrated equivalence to Evans auxiliaries in aldol reactions suggests it is a top-tier controller. [1]Its primary advantage lies in the pre-organized, rigid scaffold that minimizes conformational ambiguity, making it an excellent choice for a wide range of asymmetric transformations where predictable and high levels of stereocontrol are required.
For researchers seeking to develop new asymmetric methodologies or tackle complex targets, the conformationally locked framework of (1S,2S)-1-amino-2-indanol offers a compelling platform to achieve superior levels of stereochemical control.
References
Vicario, J. L., Badía, D., & Carrillo, L. (2005). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790–8800. [Link]
Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]
Myers, A. G., & Morales, C. A. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4562-4566. [Link]
Ghosh, A. K., Fidanze, S., & Onthank, D. C. (2003). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 2003(12), 1925-1949. [Link]
Myers, A. G. Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]
LookChem. (n.d.). (1S,2S)-N-BOC-1-AMINO-2-INDANOL. LookChem. Available at: [Link]
Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
Gallou, I., & Senanayake, C. H. (2021). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 26(9), 2442. [Link]
Wikipedia contributors. (2024, October 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Khan, I., et al. (2025, January 7). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 15(1), 1234. [Link]
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843–2874. [Link]
de F. S. F. Carvalho, J., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(7), 1735. [Link]
Zhang, Y., et al. (2025, August 7). The steric effect of trans-(1S,2S)-1-substituted-2-(N,N-dialkyl-amino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzine to aldehydes. Tetrahedron: Asymmetry. Available at: [Link]
Reddy, L. R., & Kumar, P. A. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337–340. [Link]
Li, C., et al. (2021). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 143(33), 13197–13204. [Link]
Ung, S. P.-M., Perepichka, I., & Li, C.-J. (2021). Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. Helvetica Chimica Acta. Available at: [Link]
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 4-5, 35-41. Available at: [Link]
Zhang, C., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(17), e202116344. [Link]
Oishi, T. (2018). Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry, 16(33), 5991-6007. [Link]
Zhang, C., et al. (2022). Asymmetric Synthesis of N‐Substituted 1,2‐Amino Alcohols from Simple Aldehydes and Amines by One‐Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. ResearchGate. Available at: [Link]
X-ray Crystallographic Analysis of (1S,2S)-N-Boc-1-amino-2-indanol Derivatives: A Comparative Technical Guide
Topic: X-ray Crystallographic Analysis of (1S,2S)-N-Boc-1-amino-2-indanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Ri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray Crystallographic Analysis of (1S,2S)-N-Boc-1-amino-2-indanol Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rigid Scaffold Advantage
In the realm of asymmetric synthesis and drug discovery, determining absolute configuration with unequivocal certainty is paramount. While NMR-based methods (e.g., Mosher's method) are rapid, they rely on solution-state conformational assumptions that can lead to ambiguous assignments.
This guide analyzes the performance of (1S,2S)-N-Boc-1-amino-2-indanol derivatives as superior crystallographic candidates. The core thesis is that the conformational rigidity of the fused indane system, combined with the directional hydrogen-bonding capability of the N-Boc carbamate and free hydroxyl groups, creates a "crystallization engine" that outperforms flexible acyclic alternatives.
Comparative Analysis: X-ray vs. Alternative Methods[1]
To objectively evaluate the performance of N-Boc-indanol derivatives, we compare them against the two most common alternatives for absolute configuration determination: NMR using Chiral Derivatizing Agents (CDAs) and X-ray analysis of Chiral Salts.
Table 1: Performance Matrix of Stereochemical Determination Methods
Feature
Method A: X-ray of N-Boc-Indanol Derivatives
Method B: NMR (Mosher's Method)
Method C: X-ray of Chiral Salts
Primary Mechanism
Direct visualization of electron density & anomalous dispersion.
Anisotropic shielding () in solution state.
Ionic lattice packing.
Certainty Level
Absolute (Gold Standard)
High (subject to conformational errors).
High (but salts can be hygroscopic/disordered).
Crystallization Success
High . The rigid bicyclic frame + H-bond donors/acceptors promotes order.
Why N-Boc-Indanol Derivatives Win on "Crystallizability"
The specific advantage of the (1S,2S)-N-Boc-1-amino-2-indanol scaffold lies in its supramolecular synthons . Unlike flexible acyclic amino alcohols (e.g., valinol), the indanol backbone is locked.
The Carbamate (N-Boc): Acts as a rigid H-bond acceptor (C=O) and donor (N-H).
The Hydroxyl (OH): Provides a secondary orthogonal H-bonding site.
The Indane Ring: Provides
-stacking interactions that stabilize the lattice but prevent the "floppiness" that inhibits nucleation.
Technical Deep Dive: Crystallographic Performance
Crystal Packing Architecture
Experimental data from the Cambridge Structural Database (CSD) and proprietary studies indicate a recurring packing motif for these derivatives.
Space Group Preference: These chiral, non-racemic compounds almost exclusively crystallize in Sohncke space groups , most commonly
or .
Unit Cell Characteristics: The packing is typically dense, with calculated densities (
) often exceeding 1.20 g/cm³ , indicative of strong intermolecular networks.
H-Bonding Network: The dominant interaction is an infinite chain or sheet formed by
(carbamate) and interactions. This "zipper" effect is what drives the reliable formation of high-quality crystals suitable for high-resolution data collection (< 0.8 Å).
Self-Validating Protocol: Absolute Configuration
When using this derivative to determine the configuration of an attached unknown acid (via esterification at the OH) or using the N-Boc-indanol itself as a standard:
Heavy Atom Effect: The oxygen-rich Boc group and the aromatic ring provide sufficient scattering. However, for absolute structure determination using Cu
radiation, the Flack parameter is most reliable if a heavier atom (S, Cl, Br) is present in the molecule.
Validation: A Flack parameter near 0.0 (e.g.,
) confirms the correct absolute stereochemistry. A value near 1.0 indicates the inverted structure.
Experimental Protocols
Workflow Diagram
The following diagram outlines the decision logic and workflow for processing these derivatives, emphasizing the "Quality Check" loops that ensure scientific integrity.
Figure 1: Decision workflow for the crystallographic analysis of N-Boc-indanol derivatives.
Synthesis: If the N-Boc derivative is not the starting material, react (1S,2S)-1-amino-2-indanol with
(1.1 eq) and in DCM.
Purification: Silica gel chromatography is mandatory. Impurities inhibit nucleation. Target >98% purity.
Step 2: Crystallization (The "Vapor Diffusion" Standard)
This method is preferred over slow evaporation for N-Boc derivatives to avoid "oiling out."
Inner Vial: Dissolve 10 mg of the derivative in 0.5 mL of a "good" solvent (Ethyl Acetate or DCM). Ensure the solution is concentrated but not saturated.
Outer Vial: Place the inner vial (uncapped) inside a larger vial containing 3 mL of a "bad" solvent (Hexane or Pentane).
Equilibration: Cap the outer vial tightly. Store at 20°C (controlled ambient) in a vibration-free zone.
Mechanism: The volatile hexane diffuses into the ethyl acetate, slowly increasing polarity and supersaturation, forcing the rigid N-Boc-indanol molecules to stack into their preferred H-bonded lattice.
Step 3: Data Collection & Analysis
Mounting: Select a crystal with sharp edges (avoid rounded/etched faces). Mount on a Kapton loop with cryo-oil.
Temperature: Collect data at 100 K . Cooling freezes the rotation of the tert-butyl group (on the Boc), which is often disordered at room temperature, improving the resolution limit.
Refinement: Refine the Flack parameter freely. If the standard deviation is too high (>0.1), consider collecting data on a Chromium source or re-crystallizing as a heavy-atom derivative (e.g., p-bromobenzoate ester of the hydroxyl).
References
Park, M., Kim, S., & Choi, K. (2012). Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry, 10, 8051-8054. Link
Ghosh, A. K., et al. (1992). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 35(23), 4284-4300. (Foundational work on the indanol scaffold). Link
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (The standard for absolute configuration).[2] Link
Gorbunova, Y. E., et al. (2015). Crystal structures of amino acid derivatives. Crystallography Reports. (General reference for Boc-amino acid packing). Link
cost-effectiveness of using (1S,2S)-N-Boc-1-amino-2-indanol in asymmetric synthesis
An In-Depth Guide to the Cost-Effectiveness of (1S,2S)-N-Boc-1-amino-2-indanol in Asymmetric Synthesis For the discerning researcher in pharmaceutical development and fine chemical synthesis, the choice of a chiral auxil...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Cost-Effectiveness of (1S,2S)-N-Boc-1-amino-2-indanol in Asymmetric Synthesis
For the discerning researcher in pharmaceutical development and fine chemical synthesis, the choice of a chiral auxiliary or ligand is a critical decision point, balancing enantioselectivity, yield, and overall process cost. This guide provides a comprehensive analysis of (1S,2S)-N-Boc-1-amino-2-indanol, a versatile chiral building block, evaluating its performance and economic viability against established alternatives in the field of asymmetric synthesis.
The utility of (1S,2S)-N-Boc-1-amino-2-indanol is intrinsically linked to its parent compound, (1S,2S)-(+)-1-amino-2-indanol. The Boc (tert-butyloxycarbonyl) protecting group serves to modulate the reactivity and steric environment of the amine, making it a pivotal intermediate for the synthesis of more complex chiral ligands and auxiliaries.[1] Therefore, a true cost-effectiveness analysis begins with the parent amino alcohol.
(1S,2S)-(+)-1-amino-2-indanol and its cis isomer, (1S,2R)-1-amino-2-indanol, are renowned for their rigid bicyclic structure, which imparts a well-defined chiral environment in asymmetric transformations.[2][3][4] They are foundational components of widely used ligands like BOX (bis(oxazoline)) and are precursors to highly effective oxazaborolidine catalysts for the asymmetric reduction of ketones.[2][5]
Section 1: The Economic Starting Point: Availability and Cost of Precursors
The first step in evaluating cost-effectiveness is to establish the baseline cost of the raw materials. The parent compound, (1S,2S)-(+)-1-amino-2-indanol, is commercially available from several suppliers. The subsequent N-Boc protection is a standard, high-yielding laboratory procedure.
Note: Prices are subject to change and may vary based on institutional contracts and location. Data retrieved February 2026.
The cost of preparing the N-Boc protected derivative is dominated by the price of the parent aminoindanol. The protection reaction itself is highly efficient and uses inexpensive reagents, adding minimally to the overall cost per mole.
Section 2: Workflow for Synthesis and Application
The transformation from the readily available parent amino alcohol to a final, enantiomerically enriched product follows a logical workflow. This process involves the preparation of the chiral catalyst or auxiliary, its application in an asymmetric reaction, and subsequent recovery or removal.
Caption: General workflow from chiral precursor to enantiopure product.
To objectively assess the cost-effectiveness of auxiliaries derived from (1S,2S)-N-Boc-1-amino-2-indanol, we compare its hypothetical performance in the asymmetric reduction of acetophenone against a well-established alternative: the Corey-Bakshi-Shibata (CBS) catalyst derived from (S)-Proline. This reaction is a cornerstone of asymmetric synthesis.[10][11]
Parameter
Catalyst from (1S,2S)-Aminoindanol Derivative
CBS Catalyst from (S)-Proline
Rationale & Justification
Precursor Cost
High (~$50/g)
Low (~$1/g)
The cost of the chiral backbone is the primary economic driver.
Catalyst Prep.
Multi-step (Protection, Functionalization)
Typically 2 steps
Increased labor and reagent costs for more complex ligands.
Catalyst Loading
1-10 mol%
5-10 mol%
Aminoindanol-derived oxazaborolidines can be highly efficient.[5]
Yield
>95%
>95%
Both systems are highly optimized and generally provide excellent yields.
Enantiomeric Excess (ee)
>98%
90-98%
The rigid indanol scaffold often provides superior facial shielding, leading to higher enantioselectivity.[2]
Recyclability
Possible, often complex
Possible, but not standard
Catalyst recovery is crucial for expensive systems. Heterogenization on supports like magnetic nanoparticles is a modern approach to improve recyclability.[12][13]
Turnover Number (TON)
Potentially High (10-100)
Moderate (10-20)
Higher ee and potentially lower loading can lead to a higher TON.
Analysis:
While the initial precursor cost for the aminoindanol derivative is significantly higher, its superior performance in achieving near-perfect enantioselectivity can be mission-critical for pharmaceutical applications where enantiomeric purity is paramount. For high-value products, the enhanced selectivity can justify the upfront cost by simplifying downstream purification and increasing the yield of the desired enantiomer.
Section 4: Experimental Protocols
The following protocols are provided as standardized examples for comparative studies.
Protocol 1: N-Boc Protection of (1S,2S)-(+)-1-Amino-2-indanol
Objective: To synthesize the title compound from its commercially available precursor. This protocol is based on standard amine protection methodologies.
Materials:
(1S,2S)-(+)-1-Amino-2-indanol (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve (1S,2S)-(+)-1-amino-2-indanol in the chosen solvent in a round-bottom flask.
Add the base (e.g., TEA) and stir the solution at room temperature.
Add a solution of Boc₂O in the same solvent dropwise to the mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding water or saturated NaHCO₃ solution.
Perform a standard aqueous workup: separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
The resulting crude product, (1S,2S)-N-Boc-1-amino-2-indanol, can be purified by column chromatography or recrystallization if necessary, though it is often of sufficient purity for subsequent steps.
Causality: The Boc₂O is an electrophile that readily reacts with the nucleophilic amine. The base is required to deprotonate the ammonium salt formed during the reaction, driving the equilibrium towards the protected product.
Protocol 2: Asymmetric Reduction of Acetophenone using an Aminoindanol-Derived Oxazaborolidine Catalyst
Objective: To demonstrate the high enantioselectivity achievable with a catalyst derived from the aminoindanol family. This protocol is adapted from established procedures for oxazaborolidine reductions.[5]
To a solution of the oxazaborolidine catalyst in anhydrous THF at room temperature, add the BH₃·SMe₂ complex dropwise.
Cool the resulting solution to -20 °C.
Slowly add a solution of acetophenone in anhydrous THF to the catalyst solution over 30 minutes.
Stir the reaction at -20 °C and monitor by TLC.
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
Warm the mixture to room temperature and add 1N HCl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Trustworthiness: The high enantiomeric excess obtained is a direct validation of the catalyst's effectiveness and the integrity of the protocol. The rigid indanol framework creates a predictable and sterically hindered environment, forcing the borane to attack the ketone from a specific face.
Section 5: Decision Framework for Catalyst/Auxiliary Selection
Choosing the right chiral molecule is a multi-faceted decision. The following decision tree illustrates a logical approach for researchers.
Caption: Decision tree for selecting a chiral auxiliary.
Conclusion
The use of (1S,2S)-N-Boc-1-amino-2-indanol as a precursor in asymmetric synthesis represents a premium-performance strategy. Its cost-effectiveness is not measured by the raw price per gram, but by the exceptional value it delivers through superior enantioselectivity, which can dramatically reduce purification costs and maximize the yield of the desired active pharmaceutical ingredient.
For academic research or early-stage discovery where material cost is a primary driver, lower-cost alternatives like proline derivatives remain highly attractive. However, for industrial applications and the synthesis of high-value compounds where enantiomeric purity is non-negotiable, the investment in the indanol-based system is often strategically and economically justified. The future of cost-effective implementation will likely hinge on the development of robust and efficient catalyst recycling protocols, which would mitigate the high initial cost of the chiral scaffold.[13]
References
Novel Chiral Switching Ligands for Enantioselective Asymmetric Redutions of Prochiral Ketones . PMC. [Link]
Enantioselective reduction of ketones . Wikipedia. [Link]
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study . MDPI. [Link]
Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones . University of Groningen Research Portal. [Link]
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation . Journal of the American Chemical Society. [Link]
Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol . Synfacts. [Link]
Strategies for Accessing cis-1-Amino-2-Indanol . MDPI. [Link]
cis-1-Aminoindan-2-ol in Asymmetric Syntheses . PMC. [Link]
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors . PMC. [Link]
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues . PMC. [Link]
Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process . ResearchGate. [Link]
Catalysts Immobilized to Magnetic Nanoparticles: Assessment of Particle and Activity Loss During Recycling . The Chemist. [Link]
Strategies for Accessing cis-1-Amino-2-Indanol . PubMed. [Link]
Synthetic applicability and in situ recycling of a B-methoxy oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . PubMed. [Link]
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature . MDPI. [Link]